3-methyl-5-phenylpent-2-enoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-methyl-5-phenylpent-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI Key |
PKKDVUKRJTUHOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (Z)-3-Methyl-5-phenylpent-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for (Z)-3-methyl-5-phenylpent-2-enoic acid, a molecule of interest in medicinal chemistry and organic synthesis. The described methodology focuses on a stereoselective approach to ensure the desired (Z)-isomer is obtained with high fidelity. This document details the synthetic strategy, experimental protocols, and relevant quantitative data.
Synthetic Strategy
The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid is achieved through a two-step process. The key strategic element is the stereoselective formation of the trisubstituted alkene moiety in the desired (Z)-configuration. This is accomplished via a Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction to produce the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for (Z)-3-methyl-5-phenylpent-2-enoic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl (Z)-3-methyl-5-phenylpent-2-enoate
This step employs a Z-selective Horner-Wadsworth-Emmons reaction (Still-Gennari modification) between 3-phenylpropanal and ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate. The use of a phosphonate with electron-withdrawing trifluoroethyl groups is crucial for achieving high (Z)-selectivity.[1][2][3]
Reaction Scheme:
Caption: Still-Gennari olefination for the synthesis of the ester intermediate.
Protocol:
-
To a stirred solution of 18-crown-6 (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (2.0 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate (1.5 equivalents) in anhydrous THF dropwise.
-
Continue stirring the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of 3-phenylpropanal (1.0 equivalent) in anhydrous THF dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (Z)-3-methyl-5-phenylpent-2-enoate.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| (Z):(E) Selectivity | >95:5 |
| Reaction Time | 4-6 hours |
| Temperature | -78 °C |
Characterization Data for Ethyl (Z)-3-methyl-5-phenylpent-2-enoate: [4]
| Analysis | Data |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.32-7.16 (m, 5H, ArH), 5.69 (tq, J = 1.1, 1.5 Hz, 1H, =CH), 4.14 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.92 (m, 2H, CH₂), 2.78 (bt, J = 8.0 Hz, 2H, Ph-CH₂), 1.88 (d, J = 1.5 Hz, 3H, CH₃), 1.28 (t, J = 7.2 Hz, 3H, -OCH₂CH₃). |
| ¹³C-NMR (15 MHz, CDCl₃) | δ 165.8 (quat, C1), 158.8 (quat, C3), 141.5 (quat, C1'), 128.1 (CH), 128.1 (CH), 125.7, 116.6 (=CH), 59.15 (CH₂), 35.32 (CH₂), 34.41 (CH₂), 25.06 (CH₃), 14.15 (CH₃). |
| EI-MS | m/z 218 (M⁺, 18%), 173 (22%), 172 (12%), 145 (17%), 144 (28%), 129 (13%), 91 (100%), 65 (14%). |
| UV (ethanol) | λ_max 310 (289), 210 (16220) nm. |
Step 2: Hydrolysis of Ethyl (Z)-3-methyl-5-phenylpent-2-enoate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using potassium hydroxide.[5][6]
Reaction Scheme:
Caption: Hydrolysis of the ester to the final carboxylic acid product.
Protocol:
-
In a round-bottom flask, dissolve ethyl (Z)-3-methyl-5-phenylpent-2-enoate (1.0 equivalent) in a mixture of methanol and water (e.g., 1:8 v/v).
-
Add potassium hydroxide (2.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, wash the reaction mixture with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH below 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting viscous pale yellow oil crystallizes on standing to yield (Z)-3-methyl-5-phenylpent-2-enoic acid.
Quantitative Data:
| Parameter | Value |
| Yield | 57% |
| Reaction Time | 3 hours |
| Temperature | Reflux |
Characterization Data for (Z)-3-methyl-5-phenylpent-2-enoic Acid: [5][6]
| Analysis | Data |
| Melting Point | 51-53 °C |
| ¹H-NMR (90 MHz, CDCl₃) | δ 9.28 (bs, 1H, COOH), 7.35-6.92 (m, 5H, ArH), 5.65 (m, 1H, =CH), 2.98-2.55 (m, 4H, 2xCH₂), 1.88 (d, J = 1.3 Hz, 3H, CH₃). |
| IR (CDCl₃) | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260 cm⁻¹. |
| EI-MS | m/z 190 (M⁺, 7%), 144 (9%), 131 (8%), 91 (100%). |
| UV (ethanol) | λ_max 303 (250) nm. |
Conclusion
The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid can be reliably achieved with high stereoselectivity. The key to this synthesis is the application of the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which ensures the formation of the desired (Z)-isomer of the ester intermediate. Subsequent hydrolysis provides the target carboxylic acid in good yield. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
- 1. Still-Gennari Olefination [ch.ic.ac.uk]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. still-gennari-olefination-and-its-applications-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 5. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 6. Z-Selective Horner—Wadsworth—Emmons Reaction | Semantic Scholar [semanticscholar.org]
A Technical Guide to 3-Methyl-5-phenylpent-2-enoic Acid
This document provides a comprehensive technical overview of 3-methyl-5-phenylpent-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. It covers key chemical data, detailed experimental protocols for its synthesis, and visual representations of its chemical properties.
Chemical Identification and Properties
This compound is an α,β-unsaturated carboxylic acid. The presence of a double bond in conjugation with the carboxylic acid group, along with a methyl substituent at the 3-position, allows for the existence of (E) and (Z) stereoisomers.
CAS Numbers:
| Compound Name | CAS Number |
| This compound | 1807941-97-4 |
| (E)-3-Methyl-5-phenylpent-2-enoic acid | 72681-05-1 |
| (Z)-3-Methyl-5-phenylpent-2-enenitrile | 53243-59-7[1][2] |
Quantitative Data Summary
The following tables summarize the key quantitative data for the (E) and (Z) isomers of this compound.
Table 1: Physicochemical Properties
| Property | (E)-Isomer | (Z)-Isomer |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol [3][4] | 190.24 g/mol |
| Melting Point | 58°C[3][4] | 51-53°C[5] |
| Appearance | Colorless plates[3][4] | Viscous pale yellow oil that crystallizes on standing[5] |
Table 2: Spectroscopic Data
| Spectroscopic Data | (E)-Isomer | (Z)-Isomer |
| UV (ethanol) | λmax = 305 nm (ε = 208)[3][4] | λmax = 303 nm (ε = 250)[5] |
| IR (CDCl₃) (cm⁻¹) | 3500–2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260[3][4] | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260[5] |
| ¹H-NMR (90 MHz, CDCl₃) (δ, ppm) | 2.16 (3H, d, J=1.1 Hz, CH₃), 2.43 (2H, m, =C(CH₂)), 2.73 (2H, m, Ph-CH₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH)[3][4] | 1.88 (3H, d, J=1.3 Hz, CH₃), 2.55-2.98 (4H, m, 2xCH₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH)[5] |
| ¹³C-NMR (15 MHz, CDCl₃) (δ, ppm) | 19.22 (CH₃), 34.02, 42.85 (CH₂), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1)[3][4] | Not Available |
| EI-MS (m/z) | 190 (M+, 3%), 144 (10), 91 (100)[3][4] | 190 (M+, 7%), 144 (9), 131 (8), 91 (100)[5] |
Experimental Protocols: Synthesis
The synthesis of the (E) and (Z) isomers of this compound is typically achieved through the hydrolysis of their corresponding ethyl esters.[6]
Synthesis of (E)-3-Methyl-5-phenyl-2-pentenoic Acid[3][4]
-
Reaction Setup: Ethyl (E)-3-methyl-5-phenyl-2-pentenoate (3.363 g, 15.4 mmol) and sodium hydroxide (2.161 g, 38.5 mmol) are combined in a mixture of water (50 ml) and methanol (10 ml).
-
Reflux: The mixture is refluxed for 3 hours.
-
Work-up:
-
The reaction mixture is cooled and washed with ether (30 ml).
-
The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.
-
The acidified mixture is extracted with ether (3 x 30 ml).
-
The combined ether extracts are washed with brine (20 ml), dried over Na₂SO₄, filtered, and evaporated under reduced pressure.
-
-
Purification: The crude product is recrystallized from cyclohexane/light petroleum to yield (E)-3-Methyl-5-phenyl-2-pentenoic acid (2.79 g, 95%) as colorless plates.
Synthesis of (Z)-3-Methyl-5-phenyl-2-pentenoic Acid[5]
-
Reaction Setup: Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) is refluxed with potassium hydroxide (0.07 g, 1.25 mmol) in a mixture of water (8 ml) and methanol (1 ml).
-
Reflux: The mixture is refluxed for 3 hours.
-
Work-up:
-
The reaction mixture is cooled and washed with ether (10 ml).
-
The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.
-
The mixture is extracted with ether (3 x 10 ml).
-
The combined ether extracts are dried over Na₂SO₄, filtered, and evaporated under reduced pressure.
-
-
Product Isolation: (Z)-3-Methyl-5-phenyl-2-pentenoic acid (0.0497 g, 57%) is obtained as a viscous pale yellow oil that crystallizes upon standing at room temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid.
Caption: Workflow for the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid.
Chemical Reactivity Pathway
The chemical reactivity of this compound is largely dictated by the α,β-unsaturated carboxylic acid moiety. This system has two electrophilic sites, making it susceptible to nucleophilic attack.
Caption: Nucleophilic attack pathways on the α,β-unsaturated carboxylic acid system.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-5-phenylpent-2-enoic Acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of the (E) and (Z) isomers of 3-methyl-5-phenylpent-2-enoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
This compound is an α,β-unsaturated carboxylic acid with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . The presence of a double bond at the C2-C3 position and a methyl group at the C3 position gives rise to (E) and (Z) stereoisomers, which exhibit distinct physical properties.
Quantitative Data
The available quantitative data for the (E) and (Z) isomers of this compound are summarized in the tables below. Data for boiling point, aqueous solubility, and pKa have not been found in publicly available literature and are therefore not included.
Table 1: Physical Properties of this compound Isomers
| Property | (E)-Isomer | (Z)-Isomer |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol |
| Appearance | Colorless plates | Viscous pale yellow oil that crystallizes on standing |
| Melting Point | 58 °C | 51-53 °C[1] |
Table 2: Spectroscopic Data for (E)-3-Methyl-5-phenylpent-2-enoic Acid
| Technique | Data |
| UV (Ethanol) | λmax = 305 nm (ε = 208) |
| IR (CDCl₃) | 3500–2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260 cm⁻¹ |
| ¹H-NMR (90 MHz, CDCl₃) | δ 2.16 (3H, d, J=1.1 Hz, CH₃), 2.43 (2H, m, =C(CH₂)), 2.73 (2H, m, Ph-CH₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH) |
| ¹³C-NMR (15 MHz, CDCl₃) | δ 19.22 (CH₃), 34.02, 42.85 (CH₂), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1) |
| EI-MS | m/z 190 (M⁺, 3%), 144 (10%), 91 (100%) |
Table 3: Spectroscopic Data for (Z)-3-Methyl-5-phenylpent-2-enoic Acid
| Technique | Data |
| UV (Ethanol) | λmax = 303 nm (ε = 250)[1] |
| IR (CDCl₃) | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260 cm⁻¹[1] |
| ¹H-NMR (90 MHz, CDCl₃) | δ 1.88 (3H, d, J=1.3 Hz, CH₃), 2.55-2.98 (4H, m, 2xCH₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH)[1] |
| EI-MS | m/z 190 (M⁺, 7%), 144 (9%), 131 (8%), 91 (100%)[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of organic compounds are crucial for reproducibility. The following sections provide methodologies for key experiments related to this compound.
Synthesis of (Z)-3-Methyl-5-phenyl-2-pentenoic Acid
The synthesis of the (Z)-isomer is achieved through the hydrolysis of its corresponding ethyl ester.[1]
Procedure:
-
A mixture of ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) and potassium hydroxide (0.07 g, 1.25 mmol) in water (8 mL) and methanol (1 mL) is refluxed for 3 hours.[1]
-
After cooling, the reaction mixture is washed with diethyl ether (10 mL).[1]
-
The aqueous phase is then acidified to a pH below 1 with concentrated hydrochloric acid.[1]
-
The product is extracted with diethyl ether (3 x 10 mL).[1]
-
The combined ether extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield (Z)-3-methyl-5-phenyl-2-pentenoic acid.[1]
General Protocol for Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus.
Procedure:
-
A small amount of the crystalline sample is placed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Procedure:
-
A small amount of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The spectrum is acquired according to the instrument's standard operating procedures. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
General Protocol for Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Procedure:
-
For a solid sample, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CDCl₃) and placed in a salt (NaCl or KBr) cell.
-
For a liquid sample, a thin film can be prepared between two salt plates.
-
The sample is placed in the IR spectrometer.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
General Protocol for Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Procedure:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized, typically by electron impact (EI).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the synthesis workflow for (Z)-3-methyl-5-phenylpent-2-enoic acid and the general reactivity of α,β-unsaturated carboxylic acids.
References
An In-depth Technical Guide to the Structural Isomers of 3-methyl-5-phenylpent-2-enoic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 3-methyl-5-phenylpent-2-enoic acid, focusing on their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of substituted pentenoic acid derivatives.
Introduction to this compound and its Isomers
This compound is an α,β-unsaturated carboxylic acid with a molecular formula of C₁₂H₁₄O₂. The presence of a carbon-carbon double bond and a chiral center (depending on the isomer) gives rise to a variety of structural and stereoisomers. These isomers are of significant interest in medicinal chemistry due to the established biological activities of related phenylalkanoic and pentenoic acid derivatives, which include anti-inflammatory and anticancer properties. This guide will primarily focus on the well-characterized (E) and (Z)-stereoisomers of this compound, and will also explore other known structural isomers.
Synthesis and Physicochemical Properties of Structural Isomers
The synthesis of this compound isomers typically involves multi-step procedures starting from commercially available reagents. The geometric isomers, (E) and (Z), are the most extensively studied.
(E)-3-methyl-5-phenylpent-2-enoic Acid
Synthesis: The (E)-isomer is commonly synthesized via the hydrolysis of its corresponding ethyl ester. The ester is prepared through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction, which are known for establishing the stereochemistry of the double bond.
Experimental Protocol: A detailed experimental protocol for the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid involves the reflux of ethyl (E)-3-methyl-5-phenyl-2-pentenoate with sodium hydroxide in a mixture of water and methanol for 3 hours. Following the reaction, the mixture is cooled and washed with ether. The aqueous phase is then acidified with concentrated hydrochloric acid to a pH below 1, leading to the precipitation of the product. The crude product is extracted with ether, washed with brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure. The final product can be purified by recrystallization from a solvent mixture like cyclohexane/light petroleum.
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Melting Point | 58 °C |
| UV (ethanol) λmax | 305 nm (ε = 208) |
| IR (CDCl₃) ν (cm⁻¹) | 3500–2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260 |
| ¹H-NMR (90 MHz, CDCl₃) δ (ppm) | 2.16 (3H, d, J=1.1 Hz, CH₃), 2.43 (2H, m, =C(CH₂)), 2.73 (2H, m, Ph-CH₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH) |
| ¹³C-NMR (15 MHz, CDCl₃) δ (ppm) | 19.22 (CH₃), 34.02, 42.85 (CH₂), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1) |
| Mass Spec. (EI-MS) m/z (%) | 190 (M⁺, 3), 144 (10), 91 (100) |
(Z)-3-methyl-5-phenylpent-2-enoic Acid
Synthesis: Similar to the (E)-isomer, the (Z)-isomer is synthesized through the hydrolysis of its corresponding ethyl ester. The synthesis of the (Z)-ester precursor requires specific stereoselective methods.
Experimental Protocol: The synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid is achieved by refluxing ethyl (Z)-3-methyl-5-phenyl-2-pentenoate with potassium hydroxide in a water and methanol mixture for 3 hours. After cooling, the reaction mixture is washed with ether. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH below 1. The product is extracted with ether, and the combined organic extracts are dried over sodium sulfate and concentrated under reduced pressure. The resulting product is a viscous pale yellow oil that may crystallize upon standing.[1][2][3]
Physicochemical Data:
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Melting Point | 51-53 °C[1] |
| UV (ethanol) λmax | 303 nm (ε = 250)[1] |
| IR (CDCl₃) ν (cm⁻¹) | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260[1] |
| ¹H-NMR (90 MHz, CDCl₃) δ (ppm) | 1.88 (3H, d, J=1.3 Hz, CH₃), 2.55-2.98 (4H, m, 2xCH₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH)[1] |
| Mass Spec. (EI-MS) m/z (%) | 190 (M⁺, 7), 144 (9), 131 (8), 91 (100)[1] |
Other Identified Structural Isomers
Several other structural isomers of this compound have been identified, though detailed experimental and biological data are less available. These isomers represent important leads for further investigation in drug discovery programs.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| (E)-2-methyl-5-phenyl-2-pentenoic acid | C₁₂H₁₄O₂ | 190.24 | Methyl group at position 2. |
| 4-methyl-5-phenylpent-2-enoic acid | C₁₂H₁₄O₂ | 190.24 | Methyl group at position 4. |
| 5-phenylhex-2-enoic acid | C₁₂H₁₄O₂ | 190.24 | Phenyl group on a hexenoic acid chain. |
| 3-benzyl-4-methylbut-2-enoic acid | C₁₂H₁₄O₂ | 190.24 | Benzyl group at position 3. |
Experimental Protocol for (E)-2-methyl-5-phenyl-2-pentenoic Acid: The synthesis involves refluxing ethyl (E)-2-methyl-5-phenyl-2-pentenoate with potassium hydroxide in an aqueous methanol solution for 3 hours. After cooling and washing with ether, the aqueous phase is acidified with concentrated hydrochloric acid. The product is then extracted with ether, washed with brine, dried, and the solvent is evaporated to yield the final product.[4]
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound isomers are limited, the broader class of substituted pentanoic and pentenoic acids has demonstrated significant potential as anticancer and anti-inflammatory agents.
Anticancer Activity: Inhibition of MMP-2 and HDAC8
Several studies have highlighted the potential of pentanoic acid derivatives as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8).[4] These enzymes are often overexpressed in various cancers and are implicated in tumor invasion, metastasis, and angiogenesis.
Signaling Pathway: The proposed mechanism involves the inhibition of HDAC8, which leads to an upregulation of the Reversion-inducing-cysteine-rich protein with kazal motifs (RECK). RECK, in turn, is a known inhibitor of MMP-2. By dually targeting both enzymes, these compounds can effectively suppress cancer cell migration and invasion and induce apoptosis.
Caption: Proposed mechanism of anticancer activity.
Anti-inflammatory Activity: Modulation of TNF-α and TGF-β Signaling
Phenylalkanoic acids and related compounds have been shown to possess anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β).
Signaling Pathway: These compounds can suppress the production of the pro-inflammatory cytokine TNF-α, while potentially upregulating the anti-inflammatory and tissue-remodeling cytokine TGF-β. This dual action can lead to a reduction in inflammation and the promotion of tissue repair.
Caption: Modulation of inflammatory cytokine production.
Experimental Workflows
The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound isomers.
Caption: General synthesis and characterization workflow.
Conclusion and Future Directions
The structural isomers of this compound represent a promising class of compounds for drug development, with potential applications in oncology and inflammatory diseases. The synthetic routes to the (E) and (Z) isomers are well-established, allowing for their preparation and further investigation.
Future research should focus on:
-
Developing efficient and stereoselective synthetic methods for other structural isomers.
-
Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities and potency (e.g., IC₅₀ values) of each isomer.
-
Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mechanisms of action.
-
Performing structure-activity relationship (SAR) studies to optimize the therapeutic potential of this class of molecules.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound isomers as novel therapeutic agents.
References
Spectroscopic Analysis of 3-methyl-5-phenylpent-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 3-methyl-5-phenylpent-2-enoic acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The spectroscopic data for both (E) and (Z) isomers of this compound are summarized in the tables below for ease of comparison.
Table 1: 1H NMR Spectroscopic Data (90 MHz, CDCl3)
| Proton | (E)-3-methyl-5-phenylpent-2-enoic acid Chemical Shift (δ, ppm) | (Z)-3-methyl-5-phenylpent-2-enoic acid Chemical Shift (δ, ppm) |
| CH3 | 2.16 (d, J = 1.1 Hz, 3H)[1] | 1.88 (d, J = 1.3 Hz, 3H)[2] |
| =C(CH2) | 2.43 (m, 2H)[1] | 2.55-2.98 (m, 4H, includes Ph-CH2)[2] |
| Ph-CH2 | 2.73 (m, 2H)[1] | 2.55-2.98 (m, 4H, includes =C(CH2))[2] |
| =CH | 5.61 (m, 1H)[1] | 5.65 (m, 1H)[2] |
| ArH | 6.92-7.40 (m, 5H)[1] | 6.92-7.35 (m, 5H)[2] |
| COOH | 9.98 (bs, 1H)[1] | 9.28 (bs, 1H)[2] |
Table 2: 13C NMR Spectroscopic Data (15 MHz, CDCl3)
| Carbon | (E)-3-methyl-5-phenylpent-2-enoic acid Chemical Shift (δ, ppm) |
| CH3 | 19.22[1] |
| CH2 | 34.02, 42.85[1] |
| =CH | 115.7[1] |
| ArCH | 126.2, 128.2, 128.5[1] |
| quat, C1' | 140.9[1] |
| quat, C3 | 161.7[1] |
| quat, C1 | 171.5[1] |
Note: 13C NMR data for the (Z) isomer was not explicitly provided in the search results.
Table 3: IR Spectroscopic Data (CDCl3)
| Functional Group | (E)-3-methyl-5-phenylpent-2-enoic acid Wavenumber (cm-1) | (Z)-3-methyl-5-phenylpent-2-enoic acid Wavenumber (cm-1) |
| OH (Carboxylic Acid) | 3500–2800 (bs)[1] | 3300-2800 (bs)[2] |
| C=O (Carboxylic Acid) | 1694 (s)[1] | 1692 (s)[2] |
| C=C | 1641[1] | 1639[2] |
| Other | 3104, 2950, 1260[1] | 3103, 2941, 1290, 1260[2] |
Table 4: Mass Spectrometry Data (EI-MS)
| Isomer | Molecular Ion (M+) | Key Fragments (m/z) |
| (E)-3-methyl-5-phenylpent-2-enoic acid | 190 (3%)[1] | 144 (10%), 91 (100%)[1] |
| (Z)-3-methyl-5-phenylpent-2-enoic acid | 190 (7%)[2] | 144 (9%), 131 (8%), 91 (100%)[2] |
Experimental Protocols
The following sections outline generalized methodologies for the spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for 1H and 13C nuclei.
-
Data Acquisition: For 1H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ 0.00 ppm).
-
Data Analysis: The chemical shifts, integration (for 1H), and coupling patterns of the peaks are analyzed to elucidate the structure of the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for any atmospheric or instrumental interferences.
-
Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: The infrared beam is passed through the crystal, where it interacts with the sample at the surface. The attenuated beam is then detected.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: The characteristic absorption bands are correlated with specific functional groups (e.g., O-H, C=O, C=C) to confirm the molecular structure. The broad absorption band for the O-H bond in carboxylic acids typically appears in the range of 2500 to 3300 cm-1. The C=O bond shows an absorption between 1710 and 1760 cm-1, with conjugation lowering the frequency.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the volatile sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M+•).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The peak with the highest m/z often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow of Spectroscopic Analysis.
References
Potential Biological Activity of 3-Methyl-5-phenylpent-2-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-5-phenylpent-2-enoic acid is a small molecule belonging to the class of phenylalkanoic acids. While direct studies on its biological activity are limited, its structural similarity to known bioactive compounds, such as phenylpentenoic acid derivatives and other phenylpropanoids, suggests a range of potential pharmacological effects. This technical guide consolidates the available data on related compounds to infer the potential nematicidal, antimicrobial, anticancer, and anti-inflammatory activities of this compound. Detailed experimental protocols for assessing these activities are provided, along with a discussion of potential mechanisms of action and structure-activity relationships.
Introduction
Phenylpropanoids and their derivatives are a diverse group of natural and synthetic compounds with a wide array of biological activities.[1] this compound, a derivative of pentenoic acid with phenyl and methyl substitutions, falls within this broad class. Although specific biological studies on this exact molecule are not extensively documented in publicly available literature, research on analogous structures provides a strong foundation for predicting its potential bioactivities. This guide aims to provide a comprehensive overview of these potential activities by examining the evidence from structurally related compounds.
Potential Biological Activities
Based on the activities of structurally similar molecules, this compound is hypothesized to possess the following biological properties:
-
Nematicidal Activity: Phenylpentenoic acid derivatives have demonstrated potent activity against plant-parasitic nematodes.
-
Antimicrobial Activity: The broader class of phenylpropanoids exhibits activity against various bacteria and fungi.
-
Anticancer Activity: Aryl propionic acid derivatives and other phenylpropanoids have been shown to possess antiproliferative and pro-apoptotic effects on cancer cells.[2][3][4]
-
Anti-inflammatory Activity: Aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][5]
Data Presentation: Biological Activities of Structural Analogues
The following tables summarize the quantitative data found for compounds structurally related to this compound.
Table 1: Nematicidal Activity of Related Phenylpropanoids against Meloidogyne incognita
| Compound | Target Organism | Activity | Concentration/Dosage | Reference |
| (4E)-5-Phenylpent-4-enoic acid (PPA) | Meloidogyne incognita | Nematicidal | Not specified | [6] |
| trans-Cinnamic acid | Meloidogyne incognita | Nematicidal | Concentration-dependent | [6] |
| Indole | Meloidogyne incognita | Nematistatic (induces paralysis) | Concentration-dependent | [6] |
| 5-Iodoindole | Meloidogyne incognita | Nematicidal | 50 μg/mL (rapid death within 6h) | [7][8] |
Table 2: Anticancer Activity of Related Phenylpropanoid and Aryl Propionic Acid Derivatives
| Compound Class/Derivative | Cell Line | Activity | Key Findings | Reference |
| Phenylpropanoids (general) | Various cancer cells | Anti-cancer | Inhibit tumorigenesis, regulate signal transduction | [9] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | A549 (lung cancer) | Cytotoxic | Structure-dependent cytotoxicity | [10] |
| Aryl Propionic Acid Derivatives | Various cancer cells | Anticancer | Potent activity reported for several derivatives | [3] |
Experimental Protocols
Nematicidal Activity Assay against Meloidogyne incognita
This protocol is adapted from methodologies used for testing the nematicidal activity of natural compounds against the root-knot nematode Meloidogyne incognita.[11][12][13][14]
Objective: To determine the mortality of second-stage juveniles (J2) of M. incognita upon exposure to this compound.
Materials:
-
Meloidogyne incognita J2s
-
This compound
-
Sterile distilled water
-
96-well microtiter plates
-
Inverted microscope
-
Pipettes
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in sterile distilled water to achieve the desired final concentrations.
-
Inoculation: Add a suspension of freshly hatched M. incognita J2s (approximately 50-100 juveniles in 50 µL of water) to each well of a 96-well plate.
-
Treatment: Add 50 µL of the test compound dilutions to the respective wells. The final volume in each well should be 100 µL. Include a solvent control (water with the same concentration of DMSO as the test wells) and a negative control (water only).
-
Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.
-
Mortality Assessment: After each incubation period, observe the nematodes under an inverted microscope. A nematode is considered dead if it is immobile and does not respond to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. Correct for control mortality using Abbott's formula: Corrected % mortality = [1 - (n in T after treatment / n in C after treatment)] * 100, where 'n' is the number of live nematodes, 'T' is the treated group, and 'C' is the control group. Determine the LC50 value (the concentration that causes 50% mortality).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[15][16][17]
Objective: To determine the MIC of this compound against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Preparation of Test Compound: Prepare a stock solution of this compound and make serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[10]
Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare various concentrations of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for another 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Potential Mechanisms of Action and Signaling Pathways
Nematicidal Mechanism
The nematicidal activity of related compounds like indole derivatives has been linked to the induction of reactive oxygen species (ROS) and the formation of vacuoles within the nematodes, leading to cell death.[1][7][18] 5-Iodoindole, for example, is suggested to exert its effect by antagonizing glutathione S-transferase (GST), an enzyme crucial for ROS suppression in nematodes.[7][8] It is plausible that this compound could share a similar mechanism of action.
Caption: Putative nematicidal mechanism of action.
Anticancer Mechanisms and Signaling Pathways
Phenylpropanoids can exert anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[2][9][19] These pathways include the NF-κB, PI3K/Akt/mTOR, and MAPK/ERK pathways.[19] The inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.
Caption: Phenylpropanoid interaction with cancer signaling pathways.
Structure-Activity Relationship (SAR) Considerations
The biological activity of phenylalkanoic acids is influenced by the nature and position of substituents on both the phenyl ring and the aliphatic chain.
-
Substitution on the Phenyl Ring: Halogenation and the presence of hydroxyl groups on the phenyl ring have been shown to enhance the nematicidal and antimicrobial activities of related compounds.[20]
-
Aliphatic Chain Modification: The length and saturation of the carboxylic acid chain, as well as the presence of other functional groups, can significantly impact activity. For this compound, the presence of the methyl group at the 3-position may influence its interaction with biological targets through steric and electronic effects. It could potentially enhance lipophilicity, thereby improving membrane permeability, or it could sterically hinder binding to certain enzymes or receptors, which could either increase or decrease its activity compared to the unsubstituted analogue. Further studies are needed to elucidate the precise role of this methyl group.
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking, a review of the literature on structurally related compounds strongly suggests its potential as a nematicidal, antimicrobial, anticancer, and anti-inflammatory agent. The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities. Further research, including synthesis, in vitro and in vivo testing, and mechanistic studies, is warranted to fully characterize the pharmacological profile of this compound and to explore its potential for therapeutic applications. The structure-activity relationships of related compounds suggest that the methyl group at the 3-position is likely to modulate its biological effects, making it an interesting candidate for further investigation in drug discovery programs.
References
- 1. Nematicidal and insecticidal activities of halogenated indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Selective Toxicity of Secondary Metabolites from the Entomopathogenic Bacterium Photorhabdus luminescens sonorensis against Selected Plant Parasitic Nematodes of the Tylenchina Suborder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nematicidal activity of 5-iodoindole against root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylpropanoids in radioregulation: double edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 11. 4.6.2. Determination of ZnO-NPs’ Nematicidal Activity by Mortality Assay of Meloidogyne incognita [bio-protocol.org]
- 12. ars.usda.gov [ars.usda.gov]
- 13. benthamopen.com [benthamopen.com]
- 14. Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. Antimicrobial susceptibility testing: a review of general principles and contemporary practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 20. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Isolation of Novel Phenylpentenoic Acids
For Immediate Release
[City, State] – In the relentless pursuit of innovative therapeutic agents, a new class of molecules, the novel phenylpentenoic acids, is emerging as a promising frontier for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and potential biological significance of these compounds, with a focus on their role as modulators of key cellular signaling pathways.
Introduction to Phenylpentenoic Acids
Phenylpentenoic acids are a class of organic compounds characterized by a phenyl group attached to a five-carbon chain containing a carboxylic acid moiety and at least one double bond. While the basic scaffold has been known, recent discoveries of novel, substituted phenylpentenoic acid derivatives have unveiled their potential as potent and selective bioactive molecules. These novel compounds are gaining attention for their ability to interact with specific cellular targets, opening up new avenues for the development of treatments for a range of diseases.
Discovery of Novel Phenylpentenoic Acids as Histone Deacetylase (HDAC) Inhibitors
A significant breakthrough in the field has been the identification of novel phenylpentenoic acid derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Two notable examples of such novel compounds are 4-phenyl-3-butenoic acid (PBA) and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)[1]. While not strictly conforming to the phenylpentenoic acid nomenclature in its simplest form, their structural similarity and discovery highlight the therapeutic potential of this class of molecules. These compounds have been shown to increase the acetylation levels of histone subtypes by inhibiting HDAC enzymes[1].
Quantitative Data: HDAC Inhibition
The inhibitory potency of these novel compounds against various HDAC isoforms has been quantified, providing valuable data for structure-activity relationship (SAR) studies and further optimization.
| Compound | Target HDAC Isoform(s) | IC50 (µM) | Reference |
| 4-phenyl-3-butenoic acid (PBA) | Selected HDAC isoforms | Micromolar concentrations | [1] |
| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Selected HDAC isoforms | ~30-fold lower than PBA | [1] |
Experimental Protocols
The successful discovery and characterization of novel phenylpentenoic acids rely on a combination of synthetic chemistry and rigorous biological assays.
General Synthesis of Phenylpentenoic Acid Scaffolds
The synthesis of the (E)-5-phenylpent-2-enoic acid backbone can be achieved through established organic chemistry reactions. A typical synthetic route involves the Horner-Wadsworth-Emmons olefination or Knoevenagel condensation. For instance, the reaction of 3-phenylpropanal with malonic acid can yield 5-phenyl-2-pentenoic acid and 5-phenyl-3-pentenoic acid.
Caption: A generalized workflow for the synthesis and purification of phenylpentenoic acid isomers and their subsequent derivatization to produce novel analogs.
HDAC Inhibition Assay Protocol
To determine the inhibitory activity of novel phenylpentenoic acids against HDAC enzymes, a common method is an in vitro enzymatic assay.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine residue) are prepared in an assay buffer.
-
Compound Incubation: The test compound (novel phenylpentenoic acid derivative) at various concentrations is pre-incubated with the HDAC enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the deacetylation reaction.
-
Signal Detection: After a set incubation period, a developing reagent is added that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Data Analysis: The fluorescence intensity is measured, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A schematic workflow of an in vitro histone deacetylase (HDAC) inhibition assay used to evaluate the potency of novel compounds.
Signaling Pathway Modulation
The discovery of phenylpentenoic acid derivatives as HDAC inhibitors highlights their ability to modulate fundamental cellular processes. HDACs are key regulators of chromatin structure and gene expression.
The Role of HDACs in Gene Regulation
Histone proteins package DNA into a compact structure called chromatin. The acetylation of lysine residues on histone tails, a process regulated by histone acetyltransferases (HATs) and HDACs, plays a pivotal role in controlling gene expression. Acetylation neutralizes the positive charge of lysines, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby promoting gene transcription. Conversely, HDACs remove acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.
Phenylpentenoic Acid-Mediated HDAC Inhibition
Novel phenylpentenoic acid derivatives that inhibit HDACs can disrupt this balance, leading to the hyperacetylation of histones. This, in turn, can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis, making them attractive candidates for cancer therapy.
Caption: Diagram illustrating the mechanism of action of novel phenylpentenoic acid derivatives as HDAC inhibitors, leading to changes in chromatin structure and gene expression.
Future Directions and Conclusion
The discovery of novel phenylpentenoic acids as potent biological modulators is still in its early stages. The examples of PBA and AOPHA-Me as HDAC inhibitors provide a compelling rationale for the continued exploration of this chemical space. Future research should focus on:
-
Systematic library synthesis: The generation of diverse libraries of substituted phenylpentenoic acids will be crucial for comprehensive SAR studies.
-
Broader biological screening: Screening these novel compounds against a wider range of biological targets will likely uncover new mechanisms of action and therapeutic applications.
-
Natural product isolation: Exploring natural sources, such as microbial and marine organisms, may lead to the discovery of structurally unique and potent phenylpentenoic acids.
References
A Comprehensive Technical Review of 3-methyl-5-phenylpent-2-enoic Acid and its Analogs: Synthesis, Potential Therapeutic Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-methyl-5-phenylpent-2-enoic acid and its analogs, belonging to the broader class of cinnamic acid derivatives, represent a scaffold with significant, yet largely unexplored, therapeutic potential. While direct biological data on the title compound remains limited, the known activities of structurally related molecules suggest promising avenues for investigation in oncology, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive review of the available literature, focusing on the synthesis, potential biological activities, and relevant experimental protocols to facilitate further research and development in this area. Quantitative data from closely related analogs are summarized, and key signaling pathways are illustrated to provide a foundational understanding of their potential mechanisms of action.
Introduction
Cinnamic acid (3-phenyl-2-propenoic acid) and its derivatives are a well-established class of naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3] The structural motif of an α,β-unsaturated carboxylic acid conjugated to a phenyl ring is a key pharmacophore that allows for diverse chemical modifications, leading to a broad range of pharmacological properties.[4] The introduction of substituents, such as a methyl group at the 3-position and a phenylalkyl chain, as seen in this compound, can significantly modulate the biological and physicochemical properties of the parent molecule. This guide focuses on the synthesis and potential therapeutic applications of this compound and its analogs, providing a roadmap for researchers in drug discovery and development.
Synthesis and Characterization
The synthesis of this compound has been reported, with detailed protocols available for the (Z)-isomer. The synthesis typically involves the hydrolysis of the corresponding ethyl ester.
Synthesis of (Z)-3-methyl-5-phenylpent-2-enoic Acid[5][6]
A detailed experimental protocol for the synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid is provided below.
Experimental Protocol:
-
Materials: Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate, potassium hydroxide, water, methanol, diethyl ether, concentrated hydrochloric acid, sodium sulfate.[5][6]
-
Procedure:
-
Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) is refluxed with potassium hydroxide (0.07 g, 1.25 mmol) in a mixture of water (8 ml) and methanol (1 ml) for 3 hours.[5][6]
-
After cooling, the reaction mixture is washed with diethyl ether (10 ml).[5][6]
-
The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.[5][6]
-
The mixture is then extracted with diethyl ether (3 x 10 ml).[5][6]
-
The combined ether extracts are dried over sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure.[5][6]
-
-
Yield: 0.0497 g (57%) of (Z)-3-methyl-5-phenylpent-2-enoic acid as a viscous pale yellow oil that crystallizes on standing.[5][6]
Characterization Data for (Z)-3-methyl-5-phenylpent-2-enoic Acid: [5][6]
| Property | Value |
| Melting Point | 51-53 °C |
| UV (ethanol) λmax | 303 nm |
| IR (CDCl3) cm-1 | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260 |
| ¹H-NMR (90 MHz, CDCl3) δ | 1.88 (3H, d, J 1.3 Hz, CH3), 2.55-2.98 (4H, m, 2xCH2), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH) |
| EI-MS m/z | 190 (M+, 7%), 144 (9%), 131 (8%), 91 (100%) |
Potential Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Cinnamic acid and its derivatives are known to possess significant anti-inflammatory properties.[2][3] They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3] The mechanism of action often involves the inhibition of key inflammatory signaling pathways like the nuclear factor kappa B (NF-κB) pathway.[1]
Potential Signaling Pathway for Anti-inflammatory Action:
Caption: Potential anti-inflammatory mechanism of cinnamic acid derivatives via inhibition of the NF-κB pathway.
Anticancer Activity
Various derivatives of unsaturated carboxylic acids have demonstrated cytotoxic activity against a range of cancer cell lines.[7][8][9] The proposed mechanisms often involve the induction of apoptosis. Phenylacetamide derivatives, which share some structural similarities, have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[9]
General Workflow for Anticancer Screening:
Caption: A typical workflow for the in vitro screening of novel compounds for anticancer activity.
Neuroprotective Activity
Cinnamic acid derivatives have also been investigated for their neuroprotective effects, which are particularly relevant for neurodegenerative diseases.[10] Their antioxidant properties are believed to play a crucial role in protecting neuronal cells from oxidative stress-induced damage.
Quantitative Data of Related Analogs
While quantitative data for this compound is not available, the following table summarizes the cytotoxic activity of some related phenylacetamide derivatives against various cancer cell lines.[9]
| Compound | Cell Line | IC50 (µM) |
| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 |
| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 |
Key Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the anti-inflammatory activity of compounds.
Experimental Protocol:
-
Animals: Use male Wistar rats (150-200 g).
-
Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
This compound and its analogs represent a promising, yet underexplored, class of compounds with potential therapeutic applications in various diseases, including cancer and inflammatory disorders. The synthetic route to the core molecule is established, and standardized protocols for evaluating its biological activity are readily available. Although direct biological data for the title compound is currently lacking, the known activities of the broader class of cinnamic acid derivatives provide a strong rationale for further investigation. This technical guide serves as a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this chemical scaffold. Further studies involving the synthesis of a library of analogs and their systematic biological evaluation are warranted to identify lead compounds for preclinical and clinical development.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenazine-1-carboxamides: structure-cytotoxicity relationships for 9-substituents and changes in the H-bonding pattern of the cationic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. search.library.ucsf.edu [search.library.ucsf.edu]
Theoretical Stability of 3-methyl-5-phenylpent-2-enoic Acid: An In-depth Technical Guide
Introduction
3-methyl-5-phenylpent-2-enoic acid is an α,β-unsaturated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Understanding the stability of this compound is crucial for its synthesis, storage, and potential application, particularly in the context of drug development where stability is a critical quality attribute. This guide provides a theoretical framework for assessing its stability, including potential degradation pathways and generalized experimental protocols for its analysis.
Theoretical Stability and Potential Degradation Pathways
The stability of this compound is influenced by its chemical structure, which includes a carboxylic acid group, a carbon-carbon double bond, and a phenyl group. These functional groups are susceptible to various degradation pathways under different environmental conditions.
Thermal Degradation
α,β-unsaturated carboxylic acids can undergo thermal degradation, primarily through decarboxylation.[1][2] The presence of a double bond in conjugation with the carboxyl group influences the mechanism of this process. For some unsaturated acids, isomerization to a β,γ-unsaturated isomer may precede decarboxylation, which then occurs through a cyclic transition state.[1][2]
Caption: Theoretical Thermal Degradation Pathway.
Photochemical Degradation
The conjugated system in this compound, which includes the phenyl ring and the α,β-unsaturated carboxylic acid moiety, is a chromophore that can absorb ultraviolet (UV) light. This absorption can lead to photochemical reactions. Common photochemical degradation pathways for similar molecules include cis-trans isomerization around the double bond and [2+2] cycloaddition reactions, leading to dimerization.[3][4]
Caption: Potential Photochemical Degradation Pathways.
Hydrolytic Degradation
While carboxylic acids themselves are generally stable to hydrolysis, the term can also refer to reactions with water that might be pH-dependent. At extreme pH values and elevated temperatures, decarboxylation or other reactions could potentially be influenced. However, significant hydrolytic cleavage of the main carbon chain is not expected under typical conditions.
Oxidative Degradation
The double bond in this compound is susceptible to oxidative cleavage.[5][6] Oxidizing agents can cleave the double bond, leading to the formation of aldehydes, ketones, or carboxylic acids. The presence of the allylic methyl group and the benzylic protons may also be sites for oxidative attack under certain conditions.
Caption: Theoretical Oxidative Degradation Pathway.
Experimental Protocols
Synthesis of (Z)-3-methyl-5-phenyl-2-pentenoic Acid[7][8]
This protocol describes the hydrolysis of the corresponding ethyl ester to yield the carboxylic acid.
Materials:
-
Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) and potassium hydroxide (0.07 g, 1.25 mmol) in water (8 ml) and methanol (1 ml) is refluxed for 3 hours.[7]
-
After cooling, the reaction mixture is washed with diethyl ether (10 ml).[7]
-
The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.[7]
-
The mixture is extracted with diethyl ether (3 x 10 ml).[7]
-
The combined ether extracts are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield (Z)-3-methyl-5-phenyl-2-pentenoic acid.[7]
Proposed Protocol for Stability Indicating HPLC Method Development
The following is a generalized protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential degradation products.
Objective: To develop a specific, accurate, and precise reverse-phase HPLC method that can separate this compound from its degradation products formed under various stress conditions.
Instrumentation and Materials:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or other suitable buffer components.
-
This compound reference standard.
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (a starting point could be the λmax of the compound, which is around 303 nm for the (Z)-isomer).[7]
-
Injection Volume: 10-20 µL.
Method Development and Validation Workflow:
References
- 1. organic chemistry - How do α,β-unsaturated acids undergo decarboxylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. organic chemistry - What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20140200359A1 - Oxidative cleavage of unsaturated carboxylic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Purification of 3-methyl-5-phenylpent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-5-phenylpent-2-enoic acid is an α,β-unsaturated carboxylic acid, a structural motif present in various biologically active molecules and a valuable building block in organic synthesis. The purity of this compound is critical for its use in research and development, particularly in drug discovery, where impurities can lead to misleading biological data and undesirable side effects. This document provides detailed protocols for the purification of this compound, targeting the removal of common impurities derived from its synthesis. The primary methods covered are acid-base extraction followed by crystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the carbon-carbon double bond, followed by the hydrolysis of a corresponding ester. The nature of these synthetic routes can introduce several types of impurities:
-
From Wittig Reaction: Triphenylphosphine oxide is a common byproduct that can be challenging to remove completely.
-
From HWE Reaction: Phosphonate byproducts are generated and need to be separated from the desired product.
-
Unreacted Starting Materials: Residual amounts of the initial aldehyde/ketone and the phosphonium salt or phosphonate ester can remain.
-
Geometric Isomer: The synthesis can produce a mixture of (E) and (Z) isomers of this compound, which may require specific techniques for separation.
-
Other Side-Products: Aldol condensation products or other side-reaction impurities may be present.
A thorough understanding of the potential impurities is crucial for selecting the most effective purification strategy.
Overview of Purification Techniques
The choice of purification method depends on the initial purity of the crude product, the desired final purity, the scale of the purification, and the specific isomers of interest. Below is a summary of the most common and effective techniques.
Acid-Base Extraction and Crystallization
This is a classical and highly effective method for the purification of carboxylic acids. It leverages the acidic nature of the target compound to separate it from neutral and basic impurities. Subsequent crystallization further purifies the product based on differences in solubility between the desired acid and any remaining impurities. For the (E)-isomer of this compound, crystallization from a non-polar solvent system like cyclohexane/light petroleum can yield highly pure, colorless plates.[1] The (Z)-isomer is often obtained as a viscous oil that may crystallize upon standing.[1]
Column Chromatography
For mixtures that are difficult to separate by crystallization, or when a very high degree of purity is required, column chromatography is a powerful tool. Silica gel is a common stationary phase for the purification of carboxylic acids. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane, is typically effective. The acidic nature of the carboxylic acid can sometimes lead to tailing on silica gel; this can often be mitigated by adding a small amount of a volatile acid, like acetic acid, to the mobile phase.
Preparative High-Performance Liquid Chromatography (HPLC)
For the highest possible purity, especially for the separation of geometric isomers or for obtaining analytical standards, preparative HPLC is the method of choice. A reverse-phase C18 column is generally effective for the separation of α,β-unsaturated carboxylic acids. The mobile phase typically consists of a mixture of acetonitrile and water, with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated form for better retention and peak shape.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for each purification technique. The values are representative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Yield | Purity Achieved | Scale | Key Advantages | Key Disadvantages |
| Acid-Base Extraction & Crystallization | 80-95% | >98% | Milligrams to Kilograms | Cost-effective, scalable, removes a wide range of impurities. | May not separate geometric isomers effectively, potential for product loss in mother liquor. |
| Column Chromatography | 60-85% | >99% | Milligrams to Grams | High resolution, can separate closely related impurities. | More time-consuming and requires more solvent than crystallization, potential for product loss on the column. |
| Preparative HPLC | 50-75% | >99.9% | Micrograms to Grams | Highest resolution, excellent for isomer separation. | Expensive, limited scale, requires specialized equipment, large solvent consumption. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Crystallization
This protocol is based on the common procedure for isolating carboxylic acids after saponification of their esters.[1]
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crystallization solvent (e.g., cyclohexane/light petroleum)
-
Separatory funnel, beakers, flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether.
-
Extraction of Acid: Transfer the ethereal solution to a separatory funnel and extract with 1 M NaOH solution. The carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the acid.
-
Removal of Neutral Impurities: Combine the aqueous extracts and wash with a fresh portion of diethyl ether to remove any remaining neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is below 2. The this compound will precipitate out of the solution.
-
Back-Extraction of Pure Acid: Extract the precipitated acid from the aqueous solution with three portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.
-
Crystallization: Dissolve the purified acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., cyclohexane/light petroleum). Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase: Ethyl acetate/Hexane mixture (e.g., starting with 10:90 and gradually increasing polarity)
-
Optional: 0.5% acetic acid in the mobile phase
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane). Collect fractions and monitor the separation by TLC.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 20% or 30% ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Preparative HPLC
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Sample solvent (e.g., acetonitrile/water mixture)
-
Collection vials/flasks
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal gradient and retention time of the target compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulates.
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions based on the retention time of the target peak as determined by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase. If the mobile phase contains volatile acids like formic acid, a rotary evaporator can be used. For non-volatile modifiers, or for heat-sensitive compounds, lyophilization (freeze-drying) is preferred.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow of purification by acid-base extraction.
References
Application Notes and Protocols for the Quantification of 3-methyl-5-phenylpent-2-enoic acid
Introduction
3-methyl-5-phenylpent-2-enoic acid is an unsaturated carboxylic acid with potential applications in drug development and as a fragrance ingredient. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for the proposed quantification of this compound in biological matrices (e.g., plasma) and pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This application note describes a proposed sensitive and selective method for the determination of this compound in human plasma using LC-MS/MS. This method is suitable for pharmacokinetic and toxicokinetic studies.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma by protein precipitation. The extracted analytes are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry in negative ion mode.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound not present in the matrix.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2.3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Proposed):
-
This compound: To be determined by infusion of the reference standard.
-
Internal Standard: To be determined based on the selected IS.
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Expected Performance Characteristics
The following table summarizes the expected performance characteristics of this method, based on typical values for similar assays.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Recovery | > 80% |
Application Note 2: Quantification of this compound in a Pharmaceutical Formulation by HPLC-UV
This application note details a proposed isocratic HPLC-UV method for the quantification of this compound in a pharmaceutical formulation (e.g., a cream or solution).
Principle
The active ingredient is extracted from the formulation matrix and quantified by reverse-phase HPLC with UV detection at its wavelength of maximum absorbance.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
2.2. Sample Preparation
-
Accurately weigh a portion of the pharmaceutical formulation equivalent to approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2.3. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Wavelength of maximum absorbance for this compound (to be determined by UV scan of the reference standard).
Expected Performance Characteristics
The following table summarizes the expected performance characteristics for the HPLC-UV method.
| Parameter | Expected Value |
| Linearity Range | 1 - 200 µg/mL |
| LOQ | 1 µg/mL |
| Accuracy | 98 - 102% |
| Precision (CV%) | < 2% |
| Recovery | > 95% |
Visualizations
Caption: LC-MS/MS Sample Preparation Workflow.
Caption: HPLC-UV Sample Preparation Workflow.
Application Notes and Protocols for In Vitro Assay Development of 3-methyl-5-phenylpent-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the initial in vitro characterization of 3-methyl-5-phenylpent-2-enoic acid. Given the limited publicly available information on the specific biological targets of this compound, we present a tiered approach commencing with broad-spectrum screening assays to identify potential bioactivity. These protocols are designed to be a starting point for researchers to uncover the compound's effects on cellular processes.
Introduction
This compound is a fatty acid analog. While the specific biological activities of this compound are not extensively documented, related phenyl-substituted pentenoic acids have shown potential as anti-inflammatory and anticancer agents. Therefore, a systematic in vitro evaluation is warranted to elucidate its potential therapeutic effects. This guide outlines protocols for assessing cytotoxicity, cell proliferation, and effects on fatty acid metabolism.
Initial Screening Assays
A primary screening cascade is recommended to determine the general biological activity of this compound. This typically involves assessing its cytotoxic potential and its effect on cell growth.
Cytotoxicity Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on a selected cell line. This is crucial for designing subsequent, more specific assays and for understanding the compound's therapeutic window.
Experimental Protocol:
A detailed protocol for a common cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided below.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the selected cell line into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
Table 1: Cytotoxicity of this compound on HeLa cells after 48h treatment.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 82.1 ± 7.3 |
| 50 | 55.4 ± 5.9 |
| 100 | 23.8 ± 4.5 |
Cell Proliferation Assay
Objective: To assess the effect of this compound on cell proliferation, which can indicate cytostatic or growth-promoting effects.
Experimental Protocol:
A common method to assess cell proliferation is the BrdU (Bromodeoxyuridine) incorporation assay.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
This compound
-
BrdU Cell Proliferation Assay Kit (commercially available)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
BrdU Labeling: 18-22 hours post-treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Cell Fixation and DNA Denaturation: Remove the labeling medium and fix the cells. Denature the DNA according to the kit manufacturer's instructions.
-
Detection: Add the anti-BrdU antibody conjugated to a peroxidase and incubate. Add the substrate and stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control.
Data Presentation:
Table 2: Effect of this compound on HeLa cell proliferation after 24h treatment.
| Concentration (µM) | % Proliferation (Mean ± SD) |
| Vehicle Control (0) | 100 ± 6.8 |
| 0.1 | 102.1 ± 7.2 |
| 1 | 98.5 ± 5.9 |
| 10 | 75.3 ± 8.1 |
| 50 | 45.7 ± 6.4 |
| 100 | 15.2 ± 3.9 |
Assays for Fatty Acid Metabolism
Given that this compound is a fatty acid analog, investigating its impact on fatty acid metabolism is a logical next step.
Fatty Acid Uptake Assay
Objective: To determine if this compound competes with or inhibits the cellular uptake of fatty acids.
Experimental Protocol:
This protocol utilizes a fluorescently labeled fatty acid analog.
Materials:
-
Adherent cell line known to take up fatty acids (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
This compound
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency or differentiation state.
-
Compound Pre-incubation: Wash the cells with warm PBS. Pre-incubate the cells with varying concentrations of this compound in serum-free medium containing fatty acid-free BSA for 30 minutes.
-
Fluorescent Fatty Acid Addition: Add the fluorescent fatty acid analog to each well and incubate for a predetermined time (e.g., 15-30 minutes).
-
Signal Quenching/Washing: Remove the medium and wash the cells with cold PBS to stop the uptake. Alternatively, use a quenching solution if provided by a commercial kit.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: Calculate the percentage of fatty acid uptake inhibition for each concentration relative to the vehicle control.
Data Presentation:
Table 3: Inhibition of fatty acid uptake by this compound in 3T3-L1 adipocytes.
| Concentration (µM) | % Fatty Acid Uptake (Mean ± SD) |
| Vehicle Control (0) | 100 ± 8.1 |
| 1 | 92.3 ± 7.5 |
| 10 | 70.8 ± 6.9 |
| 50 | 35.1 ± 5.2 |
| 100 | 12.5 ± 3.1 |
Fatty Acid Oxidation (FAO) Assay
Objective: To determine if this compound modulates the rate of fatty acid oxidation.
Experimental Protocol:
This can be assessed by measuring the oxygen consumption rate (OCR) in response to fatty acid substrates.
Materials:
-
Cell line with active fatty acid oxidation (e.g., C2C12 myotubes, primary hepatocytes)
-
This compound
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Seahorse XF Cell Culture Microplates
-
FAO substrate (e.g., palmitate-BSA conjugate)
-
Inhibitors for control experiments (e.g., etomoxir, an inhibitor of CPT1)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and culture as required.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration.
-
Assay Setup: Wash the cells and replace the medium with FAO assay medium.
-
OCR Measurement: Place the cell plate in the Seahorse XF Analyzer and follow the instrument's protocol for measuring basal OCR and the OCR in response to the injection of the FAO substrate.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on fatty acid oxidation.
Data Presentation:
Table 4: Effect of this compound on Fatty Acid Oxidation-driven Oxygen Consumption Rate (OCR).
| Concentration (µM) | Basal OCR (pmol/min) (Mean ± SD) | FAO-driven OCR (pmol/min) (Mean ± SD) |
| Vehicle Control (0) | 150 ± 12 | 350 ± 25 |
| 10 | 145 ± 15 | 320 ± 22 |
| 50 | 130 ± 11 | 250 ± 18 |
| 100 | 110 ± 9 | 180 ± 15 |
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the fluorescent fatty acid uptake assay.
Caption: Hypothetical signaling pathway for future investigation.
Future Directions
The results from these initial screening assays will guide the subsequent steps in characterizing the mechanism of action of this compound. If significant bioactivity is observed, further studies could include:
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, or thermal shift assays to identify the direct molecular target(s) of the compound.
-
Pathway Analysis: Once a target is identified, specific cell-based assays can be designed to investigate the modulation of the associated signaling pathway (as depicted in the hypothetical pathway diagram).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the chemical features crucial for its biological activity.
This structured approach will enable a thorough and efficient in vitro evaluation of this compound, paving the way for a deeper understanding of its therapeutic potential.
Application Notes and Protocols for Determining the Efficacy of 3-methyl-5-phenylpent-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to evaluating the in vitro efficacy of 3-methyl-5-phenylpent-2-enoic acid, a compound with potential therapeutic applications. Based on the bioactivity of structurally similar molecules, which have demonstrated anticancer, antimicrobial, and antifungal properties, the following protocols are designed to assess the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound on cancer cell lines.[1] The mechanism of action for analogous compounds is thought to involve the induction of apoptosis and the inhibition of key enzymes in cancer cell proliferation and survival.[1]
This document outlines detailed methodologies for essential cell-based assays, data presentation in structured tables, and visual representations of experimental workflows and relevant signaling pathways to facilitate a thorough investigation of the compound's efficacy.
Compound Handling and Preparation
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results in cell-based assays.
Solubility and Stock Solution Preparation:
This compound is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Working Solution Preparation:
Prepare fresh working solutions by diluting the DMSO stock solution in complete cell culture medium to the desired final concentrations immediately before use. The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Line Selection
The choice of cell lines is crucial for evaluating the compound's efficacy. Based on the activity of analogous compounds, the following human cancer cell lines are recommended for initial screening:[1]
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
HepG2: Human liver cancer cell line.
These cell lines are widely used in cancer research and have been shown to be sensitive to related phenylpentenoic acid derivatives.[1]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the efficacy of this compound.
Caption: General experimental workflow for efficacy testing.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final concentrations should range from approximately 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated cells and vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, which is a direct measure of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. A treatment duration of 24 or 48 hours is typically sufficient.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until color develops.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
Data Presentation:
| Concentration (µM) | % Proliferation (24h) | % Proliferation (48h) |
| Vehicle Control | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC₅₀ for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment (Concentration) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| IC₅₀/2 | ||||
| IC₅₀ | ||||
| 2 x IC₅₀ |
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells as in the Annexin V assay. Lyse the cells to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.
-
Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader.
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the vehicle control.
Data Presentation:
| Treatment (Concentration) | Fold-Change in Caspase-3 Activity |
| Vehicle Control | 1.0 |
| IC₅₀/2 | |
| IC₅₀ | |
| 2 x IC₅₀ |
Potential Signaling Pathways
Given that analogs of this compound may induce apoptosis and inhibit proliferation, the PI3K/Akt and MAPK/ERK signaling pathways are plausible targets. These pathways are central regulators of cell survival and growth.
PI3K/Akt Signaling Pathway:
Caption: PI3K/Akt signaling pathway and potential inhibition points.
MAPK/ERK Signaling Pathway:
Caption: MAPK/ERK signaling pathway and potential inhibition points.
These pathways can be investigated using techniques such as Western blotting to measure the phosphorylation status of key proteins (e.g., Akt, ERK) following treatment with this compound.
References
Application Notes and Protocols: Evaluating Enzyme Inhibition by 3-methyl-5-phenylpent-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme inhibitors are pivotal in drug discovery and biochemical research, serving as tools to probe enzyme mechanisms and as therapeutic agents themselves. 3-methyl-5-phenylpent-2-enoic acid is a compound of interest for its potential biological activities. Analogues of the parent compound, 5-phenylpent-2-enoic acid, have demonstrated inhibitory effects against enzymes implicated in cancer cell proliferation and bacterial quorum sensing.[1] This document provides a comprehensive guide to evaluating the enzyme inhibition properties of this compound, offering detailed protocols for enzyme kinetics and inhibition assays.
The methodologies outlined herein are designed to be adaptable to a range of enzyme targets. Given that specific enzyme targets for this compound are not yet fully elucidated, a generalized approach is presented, supplemented with a specific protocol for a common enzyme class, such as a protease, which can be readily adapted.
General Principles of Enzyme Inhibition Assays
An enzyme inhibition assay is a laboratory procedure that measures the reduction in enzyme activity caused by a specific compound.[2][3] The fundamental principle involves comparing the rate of the enzymatic reaction in the absence and presence of the potential inhibitor.[2] Key parameters derived from these assays include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the inhibitor's potency and describe its mechanism of action.[2][4]
Enzyme assays typically monitor either the depletion of the substrate or the formation of the product over time.[5][6] A variety of detection methods can be employed, with spectrophotometry and fluorometry being the most common due to their convenience and suitability for high-throughput screening.[7][8]
Experimental Workflow for Assessing Enzyme Inhibition
The process of evaluating a potential enzyme inhibitor can be broken down into several key stages, from initial screening to detailed mechanistic studies.
Caption: A generalized workflow for the evaluation of an enzyme inhibitor.
Detailed Protocols
Materials and Reagents
-
Enzyme: Purified enzyme of interest.
-
Substrate: Specific substrate for the chosen enzyme.
-
Inhibitor: this compound.
-
Buffer Solution: A buffer that maintains the optimal pH for the enzyme's activity (e.g., phosphate buffer, pH 7.0-7.5).[2]
-
Cofactors: Any necessary cofactors for the enzyme's function (e.g., Mg²⁺, NADH).[2]
-
Detection Reagent: A reagent that produces a measurable signal (e.g., chromogenic or fluorogenic substrate).
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance or fluorescence.[2]
-
Labware: Cuvettes or 96-well plates, pipettes, and tips.[2]
Protocol 1: Determination of IC₅₀
The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4] This is a crucial parameter for assessing the potency of an inhibitor.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.
-
Prepare the reaction mixture in a 96-well plate. For each reaction, combine the buffer, enzyme, and the appropriate concentration of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a constant temperature to allow for binding.[2]
-
Initiate the reaction by adding the substrate to all wells.[2]
-
Monitor the reaction kinetically by measuring the change in absorbance or fluorescence over time using a microplate reader.[2]
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]
Data Presentation:
| Inhibitor Concentration (µM) | Initial Rate (Abs/min) | % Inhibition |
| 0 (Control) | 0.100 | 0 |
| 0.1 | 0.090 | 10 |
| 1 | 0.075 | 25 |
| 10 | 0.050 | 50 |
| 100 | 0.020 | 80 |
| 1000 | 0.005 | 95 |
Protocol 2: Mechanism of Action (MOA) Studies
To understand how this compound inhibits the enzyme, it is essential to perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[9]
Procedure:
-
Determine the Michaelis-Menten constant (Kₘ) for the substrate in the absence of the inhibitor. This is done by measuring the initial reaction rates at various substrate concentrations.[10][11]
-
Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Eadie-Hofstee plots.[10] These plots help to visualize the effect of the inhibitor on Kₘ and Vₘₐₓ.
Data Presentation:
| Substrate [S] (µM) | V₀ (No Inhibitor) | V₀ (+ Inhibitor Conc. 1) | V₀ (+ Inhibitor Conc. 2) |
| [S]₁ | V₀₁ | V₀₁' | V₀₁'' |
| [S]₂ | V₀₂ | V₀₂' | V₀₂'' |
| [S]₃ | V₀₃ | V₀₃' | V₀₃'' |
| [S]₄ | V₀₄ | V₀₄' | V₀₄'' |
| [S]₅ | V₀₅ | V₀₅' | V₀₅'' |
digraph "Inhibition_Mechanisms" { graph [splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];sub [label="Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; enz [label="Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; inh [label="Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; es [label="ES Complex", fillcolor="#FBBC05", fontcolor="#202124"]; p [label="Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; ei [label="EI Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; esi [label="ESI Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
sub -> es [dir=none, color="#4285F4"]; enz -> es [dir=none, color="#4285F4"]; es -> p [label="k_cat", color="#34A853"]; es -> enz [dir=none, color="#4285F4"]; inh -> ei [color="#EA4335"]; enz -> ei [dir=none, color="#4285F4"]; es -> esi [color="#EA4335"]; inh -> esi [dir=none, color="#4285F4"];
{rank=same; sub; inh;} {rank=same; es; ei;} {rank=same; p; esi;}
labelloc="t"; label="Enzyme Inhibition Pathways"; }
Caption: Signaling pathway of different enzyme inhibition mechanisms.
Data Analysis and Interpretation
The type of inhibition can be determined by observing the changes in the kinetic parameters, Kₘ and Vₘₐₓ, in the presence of the inhibitor.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This results in an increase in the apparent Kₘ, while Vₘₐₓ remains unchanged.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This leads to a decrease in Vₘₐₓ, with no change in Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vₘₐₓ and apparent Kₘ.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of this compound as a potential enzyme inhibitor. By determining the IC₅₀ and elucidating the mechanism of action, researchers can gain valuable insights into the compound's biological activity, which is a critical step in the drug discovery and development process. Careful experimental design and data analysis are paramount for obtaining reliable and reproducible results.[12]
References
- 1. 5-Phenylpent-2-enoic acid | 55320-96-2 | Benchchem [benchchem.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Enzyme assay - Wikipedia [en.wikipedia.org]
- 6. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Cytotoxicity of 3-methyl-5-phenylpent-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-5-phenylpent-2-enoic acid is a compound of interest for its potential biological activities. This document provides a comprehensive set of protocols to assess its cytotoxic effects on cultured mammalian cells. The methodologies outlined herein are standard in vitro assays widely used in toxicology and drug discovery to determine a compound's potential to induce cell death, inhibit growth, or affect metabolic activity. These assays include the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay using Annexin V/Propidium Iodide staining to elucidate the mechanism of cell death.
General Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2]
Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[3]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Incubate the plate for 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.[3]
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Control |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.63 ± 0.04 | 50.4 |
| 100 | 0.31 ± 0.03 | 24.8 |
| 200 | 0.15 ± 0.02 | 12.0 |
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5][6]
Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[7] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[6][7]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well containing the supernatant.[7]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[7]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][6]
Data Presentation
| Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.12 ± 0.01 | 0 |
| 1 | 0.15 ± 0.02 | 5.4 |
| 10 | 0.35 ± 0.03 | 38.3 |
| 50 | 0.68 ± 0.05 | 93.3 |
| 100 | 0.85 ± 0.06 | 121.7 |
| Maximum Release (Lysis) | 0.72 ± 0.04 | 100 |
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[8][9] PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold 1X PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Presentation
| Concentration (µM) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Control) | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 |
| 10 | 80.5 ± 2.1 | 12.3 ± 1.1 | 4.2 ± 0.5 | 3.0 ± 0.4 |
| 50 | 45.1 ± 3.2 | 35.8 ± 2.5 | 15.6 ± 1.8 | 3.5 ± 0.6 |
| 100 | 15.7 ± 2.8 | 50.2 ± 3.1 | 28.9 ± 2.4 | 5.2 ± 0.8 |
Potential Signaling Pathways
Based on the activities of related fatty acid analogues, this compound may induce cytotoxicity through various signaling pathways. Fatty acids and their derivatives can act as signaling molecules affecting pathways involved in inflammation, metabolism, and cell survival.[10][11] Potential pathways include the activation of Peroxisome Proliferator-Activated Receptors (PPARs), or modulation of inflammatory pathways like NF-κB and MAPK.[12][13]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH Cytotoxicity Assay [bio-protocol.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-methyl-5-phenylpent-2-enoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methyl-5-phenylpent-2-enoic acid is an α,β-unsaturated carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group. This feature allows for potential covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, through a process known as Michael addition. While direct therapeutic applications of this compound are not yet extensively documented in publicly available literature, its structural analogs have shown promising biological activities, including anticancer and nematicidal effects. These findings suggest that this compound and its derivatives are valuable scaffolds for the development of novel therapeutic agents.
Putative Mechanism of Action: Covalent Enzyme Inhibition
The α,β-unsaturated carbonyl moiety in this compound can act as a Michael acceptor. In a biological context, this allows the compound to potentially form a covalent bond with nucleophilic residues, most notably the thiol group of cysteine, within the active site of a target protein. This irreversible binding can lead to the inactivation of the enzyme, thereby disrupting a pathological signaling pathway. This mechanism is a known strategy in drug design for achieving potent and prolonged therapeutic effects.
Caption: Proposed mechanism of covalent inhibition by this compound.
Biological Activities of Structural Analogs
Several analogs of this compound have been investigated for their therapeutic potential. The following table summarizes the reported in vitro biological activities.
| Compound | Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |
| Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate | Anticancer | MCF-7 (Breast Cancer) | 42 - 166 | [1] |
| Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate | Anticancer | HeLa (Cervical Cancer) | - | [1] |
| 3-(3-Chlorophenyl)pent-2-enoic acid | Anticancer | MCF-7 (Breast Cancer) | 30 | [1] |
| 3-(3-Chlorophenyl)pent-2-enoic acid | Anticancer | HepG2 (Liver Cancer) | 25 | [1] |
| (4E)-5-Phenylpent-4-enoic acid | Nematicidal | Meloidogyne incognita | 44.4 | [1] |
| (4E)-5-Phenylpent-4-enoic acid | Nematicidal | Tylenchulus semipenetrans | 66.3 | [1] |
Experimental Protocols
Synthesis of (Z)-3-methyl-5-phenylpent-2-enoic acid
This protocol is adapted from the synthesis described by Stoermer and Pinhey (1998).
Materials:
-
Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate
-
Potassium hydroxide (KOH)
-
Water (H₂O)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) and potassium hydroxide (0.07 g, 1.25 mmol) in a mixture of water (8 ml) and methanol (1 ml).
-
Reflux the mixture for 3 hours.
-
After cooling to room temperature, wash the reaction mixture with diethyl ether (10 ml) to remove any unreacted starting material.
-
Acidify the aqueous phase to a pH below 1 with concentrated hydrochloric acid.
-
Extract the aqueous phase with diethyl ether (3 x 10 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to yield (Z)-3-methyl-5-phenylpent-2-enoic acid.
General Experimental Workflow for Biological Evaluation
The following diagram outlines a typical workflow for the initial biological evaluation of this compound and its derivatives.
Caption: A general workflow for the preclinical evaluation of novel compounds.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µl of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol for In Vitro Enzyme Inhibition Assay
This protocol describes a general procedure to screen for the inhibitory activity of this compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compound (this compound) dissolved in DMSO
-
96-well assay plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include controls with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate/product.
-
Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-5-phenylpent-2-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-methyl-5-phenylpent-2-enoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes include:
-
Saponification of the corresponding ester: This is a straightforward method involving the hydrolysis of ethyl or methyl 3-methyl-5-phenylpent-2-enoate.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a phosphonate-stabilized carbanion to react with a ketone (e.g., benzylacetone), typically favoring the formation of the (E)-isomer.[1]
-
Wittig Reaction: This classic olefination method involves the reaction of a phosphorus ylide with a ketone. The stereochemical outcome depends on the nature of the ylide.[1]
-
Knoevenagel Condensation: This method involves the reaction of an active methylene compound (like malonic acid or its esters) with a carbonyl compound, followed by decarboxylation.[2]
Q2: I am getting a low yield in my saponification reaction. What are the possible causes and solutions?
A2: Low yields in saponification can be due to several factors:
-
Incomplete reaction: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) and an adequate reaction time and temperature. Refluxing for several hours is common.[3][4]
-
Ester hydrolysis is reversible: Drive the reaction to completion by using a large excess of water or by removing the alcohol byproduct.
-
Side reactions: Prolonged exposure to strong base at high temperatures can potentially lead to degradation of the product.
-
Workup issues: Ensure complete acidification of the reaction mixture to protonate the carboxylate salt and facilitate extraction into an organic solvent. Check the pH of the aqueous layer after acidification. Incomplete extraction will also lead to lower yields.
Q3: How can I control the stereochemistry (E vs. Z isomer) of the final product?
A3: The stereochemical outcome is largely determined by the synthetic route chosen for the olefination step:
-
For the (E)-isomer: The standard Horner-Wadsworth-Emmons (HWE) reaction is highly E-selective.[5][6]
-
For the (Z)-isomer: A Wittig reaction with an unstabilized or semi-stabilized ylide generally favors the (Z)-isomer.[1] Alternatively, the Still-Gennari modification of the HWE reaction can be employed for Z-selectivity.[6]
Q4: My Horner-Wadsworth-Emmons reaction is giving a poor yield. What should I check?
A4: Poor yields in an HWE reaction can often be attributed to:
-
Inefficient deprotonation of the phosphonate: Ensure your base is strong enough (e.g., NaH, LDA) and the solvent is anhydrous.
-
Steric hindrance: If your ketone or phosphonate reagent is sterically bulky, the reaction may be sluggish. Increasing the reaction temperature or using a less hindered reagent might help.
-
Side reactions of the ketone: Enolization of the ketone can be a competing reaction. Using a more nucleophilic phosphonate carbanion can favor the desired olefination.
Q5: What are common impurities in the synthesis of this compound and how can they be removed?
A5: Common impurities may include unreacted starting materials (ketone, phosphonate/ylide precursors), byproducts from the olefination reaction (e.g., triphenylphosphine oxide in the Wittig reaction), and the undesired geometric isomer. Purification is typically achieved through:
-
Crystallization: This is an effective method for separating the desired product from soluble impurities.
-
Column chromatography: Silica gel chromatography can be used to separate the isomers and remove other impurities.
-
Aqueous extraction: The phosphonate byproduct from the HWE reaction is water-soluble and can be easily removed by an aqueous workup.[7]
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of (E)- and (Z)-3-methyl-5-phenylpent-2-enoic Acid via Saponification.
| Isomer | Starting Material | Base | Solvent | Reaction Time | Yield | Reference |
| (E) | Ethyl (E)-3-methyl-5-phenyl-2-pentenoate | NaOH | Water/Methanol | 3 hours (reflux) | 95% | [3] |
| (Z) | Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate | KOH | Water/Methanol | 3 hours (reflux) | 57% | [4] |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-methyl-5-phenylpent-2-enoic Acid via Saponification[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl (E)-3-methyl-5-phenyl-2-pentenoate (1.0 eq) in a mixture of water and methanol.
-
Saponification: Add sodium hydroxide (2.5 eq) to the solution. Heat the mixture to reflux and maintain for 3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted ester.
-
Separate the aqueous layer and acidify to below pH 1 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., cyclohexane/light petroleum) to yield (E)-3-methyl-5-phenylpent-2-enoic acid as colorless plates.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons Reaction to Synthesize Ethyl (E)-3-methyl-5-phenylpent-2-enoate
-
Phosphonate Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Add triethyl phosphonoacetate (1.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Olefination: Cool the reaction mixture to 0 °C and add a solution of benzylacetone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-3-methyl-5-phenylpent-2-enoate.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
troubleshooting common problems in organic synthesis reactions
Welcome to the Technical Support Center for Organic Synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during organic synthesis reactions. Browse our troubleshooting guides and frequently asked questions to find solutions to your experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is one of the most common frustrations in organic synthesis. The issue can often be traced back to several key factors, from the quality of your starting materials to the reaction conditions and workup procedure.[1][2][3]
Question: My reaction has resulted in a very low yield. What are the common causes and how can I improve it?
Answer:
A low yield can stem from various issues throughout the experimental process. Here’s a systematic approach to troubleshooting:
1. Reagent and Solvent Quality:
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation.[4] Consider purifying your starting materials if their purity is questionable.
-
Solvent and Reagent Integrity: Many organic reactions are sensitive to water and oxygen.[2][3] Ensure that anhydrous solvents are truly dry and that air-sensitive reagents have been handled and stored correctly. It's also important to check the expiration dates of catalysts and reagents, as their efficacy can diminish over time.[2][3]
2. Reaction Conditions:
-
Temperature Control: Inconsistent or incorrect temperature is a frequent cause of low yields.[2][3] Ensure uniform heating and stirring to avoid localized overheating, which can lead to decomposition. Conversely, a temperature that is too low can result in an incomplete or stalled reaction.
-
Reaction Time: Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Quenching the reaction too early will leave unreacted starting material, while letting it run for too long can lead to product decomposition.[1]
3. Workup and Purification:
-
Losses During Workup: Significant amounts of product can be lost during the workup phase.[2][3] This can happen through incomplete extraction, product adhering to filtration media, or decomposition due to changes in pH.[6] Always check all layers and solids for your product if the yield is unexpectedly low.[6]
-
Purification Issues: Product can be lost during purification steps like column chromatography.[4] Choosing the right purification method and optimizing its conditions is crucial.[7]
Here is a logical workflow for troubleshooting low reaction yields:
Issue 2: Unexpected Side Products
The formation of unexpected side products is a common challenge that can complicate purification and reduce the yield of the desired compound.[8][9]
Question: My reaction produced a significant amount of an unexpected side product. How can I identify and prevent this?
Answer:
The presence of unexpected side products often points to competing reaction pathways or the degradation of reactants or products.
1. Identification of Side Products:
-
Spectroscopic Analysis: Isolate the side product and characterize it using spectroscopic methods such as NMR, IR, and Mass Spectrometry. Understanding its structure is the first step in determining how it was formed.
2. Common Causes and Prevention Strategies:
-
Competing Reactions: Many reagents can participate in multiple reaction types. For example, a strong base might act as a nucleophile, or a reaction meant to be an electrophilic substitution might be complicated by oxidation. Understanding the structure-reactivity relationship of your compounds is key to anticipating these issues.[8]
-
Reaction Conditions: The temperature, concentration of reagents, and order of addition can all influence the selectivity of a reaction. For instance, adding a reagent dropwise at a low temperature can often minimize side reactions by keeping its instantaneous concentration low.[1]
-
Protecting Groups: If your starting material has multiple reactive functional groups, consider using protecting groups to selectively block certain sites from reacting.
The following table summarizes common side reactions and potential solutions:
| Side Reaction Type | Common Cause | Prevention Strategy |
| Over-alkylation/acylation | Use of a strong excess of the alkylating/acylating agent. | Use stoichiometric amounts of the reagent or a milder reagent. |
| Elimination | High reaction temperatures or the use of a sterically hindered base. | Use lower temperatures and a non-hindered base if substitution is desired. |
| Rearrangement | Formation of an unstable carbocation intermediate. | Choose reaction conditions that avoid carbocation formation (e.g., SN2 conditions). |
| Decomposition | Product instability under the reaction or workup conditions. | Monitor the reaction and quench it before significant decomposition occurs; use milder workup conditions.[1] |
Issue 3: Stalled or Incomplete Reactions
A reaction that stops before all the starting material is consumed can be a sign of several underlying problems.[6]
Question: My reaction seems to have stopped, with a significant amount of starting material remaining. What should I do?
Answer:
When a reaction stalls, it's important to diagnose the cause before simply extending the reaction time or increasing the temperature, which could lead to decomposition.
1. Verify Reagent Activity:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities or may have degraded over time.
-
Reagent Decomposition: One of the reagents may not be stable under the reaction conditions.
2. Check Reaction Parameters:
-
Insufficient Mixing: In heterogeneous reactions, inefficient stirring can prevent the reactants from interacting.
-
Equilibrium: The reaction may have reached equilibrium. If so, you may need to remove a byproduct to drive the reaction forward (e.g., by removing water with a Dean-Stark trap).
3. Experimental Protocol for a Stalled Reaction:
If you suspect reagent deactivation, you can try adding another portion of the reagent .
-
Sample the Reaction: Take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to confirm the presence of starting material.[5]
-
Add More Reagent: If it is safe to do so, add an additional portion of the suspect reagent (e.g., the catalyst or a consumed reagent).
-
Monitor: Continue to monitor the reaction to see if it proceeds to completion.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my reaction?
A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of many organic reactions.[5] By spotting the reaction mixture alongside the starting material, you can visualize the disappearance of the starting material and the appearance of the product.[5] For more quantitative analysis or for reactions involving compounds not visible by UV on TLC, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Q2: I'm having trouble with the workup. My layers won't separate and an emulsion has formed. What can I do?
A2: Emulsions are common when performing extractions, especially when chlorinated solvents are used or when the aqueous layer is basic.[10][11] To break an emulsion, you can try adding a saturated solution of sodium chloride (brine) to the separatory funnel.[11] This increases the ionic strength of the aqueous layer, which can help force the separation. Alternatively, you can try filtering the mixture through a pad of celite or glass wool.[10]
Q3: What is the best way to purify my product?
A3: The best purification method depends on the physical properties of your compound and the impurities present.[7][12]
-
Recrystallization: This is an excellent technique for purifying solid compounds.[13][14] The key is to find a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.[14]
-
Column Chromatography: This is a very versatile technique for purifying both solid and liquid compounds. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as they are eluted with a mobile phase.[7]
-
Distillation: This method is suitable for purifying volatile liquids with different boiling points.[12] For compounds that are sensitive to high temperatures, vacuum distillation can be used to lower their boiling points.[12]
Q4: My crude NMR spectrum looks very messy, even though the TLC looked clean. What could be the issue?
A4: A messy crude NMR spectrum doesn't always mean the reaction failed.[6] It could be due to the presence of residual high-boiling solvents, or reagent peaks that are obscuring your product peaks.[6] It's also possible that you have a mixture of isomers that are not separable by TLC.[6] Purification is often necessary to obtain a clean NMR spectrum.
Q5: I can't reproduce a literature procedure. What are some common reasons for this?
A5: Difficulty in reproducing literature results is a known issue.[6] It can be due to subtle differences in experimental conditions, such as the grade of reagents or solvents used, the efficiency of stirring, or the exact rate of addition of a reagent.[4] It is also possible that the reported yield was an outlier, and the average yield is lower.[4] Careful attention to detail and systematic optimization of the reaction conditions are often necessary.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Monitoring reactions | CPD article | RSC Education [edu.rsc.org]
- 6. How To [chem.rochester.edu]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. wiley.com [wiley.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. byjus.com [byjus.com]
- 13. studymind.co.uk [studymind.co.uk]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
optimization of reaction conditions for 3-methyl-5-phenylpent-2-enoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-5-phenylpent-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this compound and its esters are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Knoevenagel condensation, followed by hydrolysis if an ester is initially formed.
Q2: How can I control the stereochemistry (E/Z isomerism) of the double bond?
A2: The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions.
-
Horner-Wadsworth-Emmons (HWE) reaction: This reaction typically favors the formation of the (E)-isomer. To enhance E-selectivity, using non-polar solvents and lithium or sodium bases can be effective. Conversely, for the (Z)-isomer, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6), is the preferred method.[1][2]
-
Wittig reaction: The stereoselectivity of the Wittig reaction is largely influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally lead to the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[3] The choice of solvent can also play a role; polar aprotic solvents can increase the proportion of the Z-isomer.[4]
-
Knoevenagel Condensation: This reaction often results in the thermodynamically more stable (E)-isomer, especially when followed by decarboxylation (Doebner modification).[5]
Q3: What are the key starting materials for these synthetic routes?
A3: The primary starting materials are:
-
3-phenylpropanal: This aldehyde is a common precursor for all three major synthetic routes.
-
For HWE: A phosphonate ester, such as triethyl 2-phosphonopropionate.
-
For Wittig: A phosphonium ylide, prepared from a phosphonium salt like (1-ethoxycarbonylethyl)triphenylphosphonium bromide.
-
For Knoevenagel: An active methylene compound, typically malonic acid or its esters.
Q4: I have synthesized the ethyl ester of this compound. What is the best way to hydrolyze it to the carboxylic acid?
A4: A standard and effective method is to reflux the ethyl ester with a base such as potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol. After the reaction is complete, acidification with a strong acid (e.g., HCl) will precipitate the desired carboxylic acid.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the phosphonate: The base used may not be strong enough or may have degraded. | Use a fresh, anhydrous strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base. |
| Poor reactivity of the aldehyde: The aldehyde may be impure or have degraded. | Purify the 3-phenylpropanal by distillation before use. Store it under an inert atmosphere and in a refrigerator. |
| Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | While the initial deprotonation is often done at a low temperature (e.g., 0 °C), the addition of the aldehyde and the subsequent reaction may require warming to room temperature or gentle heating. Monitor the reaction by TLC to determine the optimal temperature. |
| Steric hindrance: Although less of an issue with aldehydes, significant steric bulk on the phosphonate can hinder the reaction. | Ensure the phosphonate used is appropriate for the aldehyde. For this synthesis, triethyl 2-phosphonopropionate is a suitable choice. |
Problem 2: Poor E/Z Selectivity in the Wittig Reaction
| Possible Cause | Suggested Solution |
| Use of a semi-stabilized ylide: The ylide derived from (1-ethoxycarbonylethyl)triphenylphosphonium bromide is semi-stabilized, which can lead to mixtures of E and Z isomers. | To favor the (E)-isomer, use a stabilized ylide if possible, although this would require a different synthetic strategy. To enhance (Z)-selectivity with the existing ylide, consider using salt-free conditions and a polar aprotic solvent like DMF.[3] |
| Equilibration of intermediates: The betaine intermediates in the Wittig reaction can equilibrate, leading to a loss of stereoselectivity. | Running the reaction at lower temperatures can sometimes minimize equilibration and improve selectivity. |
| Solvent effects: The polarity of the solvent can significantly impact the stereochemical outcome.[4] | For higher Z-selectivity, polar aprotic solvents are generally preferred. For E-selectivity, non-polar solvents are often better. |
Problem 3: Side Reactions in the Knoevenagel Condensation
| Possible Cause | Suggested Solution |
| Self-condensation of the aldehyde: If a strong base is used, 3-phenylpropanal can undergo self-condensation. | The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine, to avoid this side reaction.[5] |
| Decarboxylation of the product: If the reaction is carried out at a high temperature, the resulting dicarboxylic acid intermediate can decarboxylate. | In the Doebner modification, decarboxylation is desired.[5] If it is not, a lower reaction temperature should be maintained. |
| Michael addition: The α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of the active methylene compound. | Use a stoichiometric amount of the active methylene compound to minimize this side reaction. |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions and Outcomes for the Synthesis of this compound Precursors.
| Reaction | Key Reagents | Typical Base | Solvent | Temp (°C) | Typical Yield | Predominant Isomer |
| Horner-Wadsworth-Emmons | 3-phenylpropanal, triethyl 2-phosphonopropionate | NaH | THF | 0 to 25 | 70-90% | (E) |
| Wittig Reaction | 3-phenylpropanal, (1-ethoxycarbonylethyl)triphenylphosphonium bromide | NaOEt | Ethanol | 25-78 | 60-80% | Mixture of E/Z |
| Knoevenagel-Doebner | 3-phenylpropanal, malonic acid | Piperidine/Pyridine | Pyridine | 80-115 | 75-85% | (E) |
Experimental Protocols
Protocol 1: Synthesis of (E)-3-Methyl-5-phenylpent-2-enoic Acid via Horner-Wadsworth-Emmons Reaction and Hydrolysis
Step 1: Synthesis of Ethyl (E)-3-methyl-5-phenylpent-2-enoate
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF, 40 mL) at 0 °C.
-
Slowly add triethyl 2-phosphonopropionate (2.62 g, 11 mmol) to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-phenylpropanal (1.34 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (E)-3-methyl-5-phenylpent-2-enoate.
Step 2: Hydrolysis to (E)-3-Methyl-5-phenylpent-2-enoic Acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol (30 mL) and 10% aqueous potassium hydroxide (15 mL).
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether (20 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the precipitated product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (E)-3-methyl-5-phenylpent-2-enoic acid.
Protocol 2: Synthesis of (Z)-3-Methyl-5-phenylpent-2-enoic Acid via Hydrolysis of the Corresponding Ester
This protocol is based on the literature procedure for the hydrolysis of ethyl (Z)-3-methyl-5-phenyl-2-pentenoate.[6]
-
Reflux a mixture of ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) and potassium hydroxide (0.07 g, 1.25 mmol) in water (8 mL) and methanol (1 mL) for 3 hours.
-
After cooling, wash the reaction mixture with diethyl ether (10 mL).
-
Acidify the aqueous phase to below pH 1 with concentrated hydrochloric acid.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Dry the combined ether extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain (Z)-3-methyl-5-phenyl-2-pentenoic acid.[6]
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Purification of 3-Methyl-5-phenylpent-2-enoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-methyl-5-phenylpent-2-enoic acid.
Troubleshooting Guides
Problem 1: The isolated product is an oil and does not crystallize.
This is a common issue, particularly for the (Z)-isomer, which is initially obtained as a viscous pale yellow oil.[1][2]
Possible Causes & Solutions:
| Cause | Solution |
| Residual Solvent | Ensure all extraction solvents (e.g., ether) have been thoroughly removed under reduced pressure. Heating the oil gently under high vacuum can help remove trace amounts of solvent. |
| Presence of Impurities | Impurities can significantly lower the melting point and inhibit crystallization. Consider the following purification steps: Acid-Base Extraction: This is a crucial first step to remove neutral and basic impurities. Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.Flash Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. |
| Supersaturation | The oil may be a supersaturated solution. Try to induce crystallization by: Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites.Seeding: If you have a small amount of pure crystalline material, add a single crystal to the oil.Cooling: Place the flask in an ice bath or refrigerator to reduce the solubility of the compound. |
| Incorrect Solvent for Crystallization | If attempting recrystallization, the solvent may be too good, preventing the compound from precipitating. Try adding a non-solvent (in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool slowly. For the (E)-isomer, a mixture of cyclohexane and light petroleum has been reported to yield colorless plates.[3] |
Problem 2: Low yield after purification.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Extraction | During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the acid) to deprotonate the carboxylic acid completely and drive it into the aqueous layer. Conversely, ensure the pH is sufficiently acidic (pH < pKa of the acid) during the precipitation step to fully protonate the carboxylate. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| Loss during Crystallization | Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the solid. Cool the solution slowly to maximize crystal growth and then cool further in an ice bath before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
| Adsorption on Silica Gel | Carboxylic acids can sometimes streak or irreversibly bind to silica gel during chromatography. To mitigate this, a small amount of acetic or formic acid can be added to the eluent. |
Problem 3: The purified product is a mixture of (E)- and (Z)-isomers.
The synthesis of α,β-unsaturated carbonyl compounds, often through methods like the Wittig or Horner-Wadsworth-Emmons reaction, can produce a mixture of geometric isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Non-stereoselective Synthesis | The reaction conditions used for the synthesis of the precursor ester may not have been optimized for stereoselectivity. |
| Isomerization during Workup or Purification | Exposure to acid, base, or heat can sometimes cause isomerization of the double bond. |
| Separation of Isomers | Fractional Crystallization: If the solubilities of the (E)- and (Z)-isomers are sufficiently different in a particular solvent system, repeated crystallizations may enrich one isomer.Chromatography: High-performance liquid chromatography (HPLC) is often effective for separating geometric isomers of cinnamic acid derivatives.[4] For preparative separation, flash chromatography can be attempted. Sometimes, impregnating the silica gel with silver nitrate can improve the separation of E/Z isomers. |
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the (E)- and (Z)-isomers of this compound?
The most reliable method for distinguishing between the (E)- and (Z)-isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons near the double bond will be different for each isomer. Based on literature data for similar compounds, the following differences can be expected:
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¹H NMR: The chemical shift of the vinylic proton (=CH) is a key indicator. Additionally, the chemical shift of the methyl protons at the 3-position will differ. For the (E)-isomer, the methyl protons are reported at δ 2.16 ppm, while for the (Z)-isomer, they appear at δ 1.88 ppm.[1][3]
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¹³C NMR: The chemical shifts of the carbons of the double bond (C2 and C3), the carboxylic acid carbon (C1), and the methyl carbon will be distinct for each isomer. For the (E)-isomer, the methyl carbon is at δ 19.22 ppm.[3]
The melting points are also distinct:
Q2: What are the likely impurities in my sample of this compound?
The impurities will depend on the synthetic route used. Assuming the acid is prepared by hydrolysis of the corresponding ethyl ester, which is in turn synthesized via a Wittig or Horner-Wadsworth-Emmons reaction, common impurities could include:
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Starting materials: Unreacted ethyl 2-(diethoxyphosphoryl)acetate (in the case of HWE reaction) or the corresponding phosphonium ylide and benzaldehyde derivative.
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Byproducts of the olefination reaction: Triphenylphosphine oxide (from a Wittig reaction) or diethyl phosphate (from an HWE reaction).
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Incomplete hydrolysis: The corresponding ethyl ester of this compound.
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The other geometric isomer: As discussed above.
Q3: What is a good starting point for developing a crystallization protocol?
A systematic approach to finding a suitable solvent is recommended. Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
Solubility Data (Qualitative)
| Solvent | Solubility of this compound |
| Water | Insoluble |
| Hexanes/Cyclohexane/Petroleum Ether | Sparingly soluble at room temperature, more soluble when hot. A mixture of cyclohexane and light petroleum was used to crystallize the (E)-isomer.[3] |
| Toluene | Likely soluble |
| Diethyl Ether | Soluble (used for extraction)[1][2] |
| Ethyl Acetate | Likely soluble |
| Acetone | Likely soluble |
| Methanol/Ethanol | Soluble |
| Dichloromethane | Likely soluble |
Based on this, for a single-solvent recrystallization, you could explore solvents like cyclohexane or heptane. For a mixed-solvent system, a good starting point would be to dissolve the compound in a "good" solvent like methanol, ethanol, or acetone, and then add a "poor" solvent like water or hexanes until the solution becomes turbid. Then, heat to redissolve and cool slowly. For a related compound, trans-cinnamic acid, a methanol/water mixture has been used successfully.[5]
Experimental Protocols
Synthesis and Purification of (Z)-3-Methyl-5-phenylpent-2-enoic Acid [1][2]
-
Hydrolysis: Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate is refluxed with potassium hydroxide in a mixture of water and methanol for 3 hours.
-
Work-up: After cooling, the reaction mixture is washed with ether to remove any unreacted ester. The aqueous phase is then acidified with concentrated hydrochloric acid to a pH below 1.
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Extraction: The precipitated acid is extracted with ether.
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Drying and Evaporation: The combined ether extracts are dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Crystallization: The resulting viscous pale yellow oil is allowed to stand at room temperature overnight to crystallize.
Synthesis and Purification of (E)-3-Methyl-5-phenylpent-2-enoic Acid [3]
-
Hydrolysis: Ethyl (E)-3-methyl-5-phenyl-2-pentenoate is refluxed with sodium hydroxide in a mixture of water and methanol for 3 hours.
-
Work-up: After cooling, the reaction mixture is washed with ether. The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.
-
Extraction: The product is extracted with ether.
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Washing and Drying: The combined ether extracts are washed with brine and dried over sodium sulfate.
-
Evaporation and Crystallization: The solvent is evaporated under reduced pressure, and the resulting solid is recrystallized from a mixture of cyclohexane and light petroleum to yield colorless plates.
Data Presentation
Physicochemical and Spectroscopic Data of this compound Isomers
| Property | (Z)-Isomer | (E)-Isomer |
| Appearance | Viscous pale yellow oil that crystallizes on standing[1][2] | Colorless plates[3] |
| Melting Point | 51-53 °C[1][2] | 58 °C[3] |
| UV (in Ethanol) | λmax 303 nm[1][2] | λmax 305 nm[3] |
| ¹H NMR (CDCl₃, δ) | 1.88 (d, 3H, CH₃), 2.55-2.98 (m, 4H, 2xCH₂), 5.65 (m, 1H, =CH), 6.92-7.35 (m, 5H, ArH), 9.28 (bs, 1H, COOH)[1][2] | 2.16 (d, 3H, CH₃), 2.43 (m, 2H, =C(CH₂)), 2.73 (m, 2H, Ph-CH₂), 5.61 (m, 1H, =CH), 6.92-7.40 (m, 5H, ArH), 9.98 (bs, 1H, COOH)[3] |
| ¹³C NMR (CDCl₃, δ) | Not reported | 19.22 (CH₃), 34.02, 42.85 (CH₂), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1)[3] |
| IR (CDCl₃, cm⁻¹) | 3300-2800 (bs, OH), 1692 (s, C=O), 1639 (C=C)[1][2] | 3500-2800 (bs, OH), 1694 (s, C=O), 1641 (C=C)[3] |
| Mass Spec (EI-MS) | m/z 190 (M+)[1][2] | m/z 190 (M+)[3] |
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Resolving Impurities in 3-Methyl-5-Phenylpent-2-enoic Acid Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 3-methyl-5-phenylpent-2-enoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: The most common impurities often originate from the synthetic route used. A frequent method for synthesizing this compound is the hydrolysis of its corresponding ethyl ester, ethyl 3-methyl-5-phenylpent-2-enoate. Therefore, the most likely impurity is the unreacted starting material. Other potential impurities can arise from the synthesis of the ester itself, which often involves reactions like the Wittig or Horner-Wadsworth-Emmons reaction.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in an NMR spectrum suggest the presence of impurities. The first step is to compare your spectrum with a reference spectrum of pure this compound if available. Pay close attention to the chemical shifts and integration values. For example, the presence of a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm might indicate the presence of the ethyl ester starting material. For more definitive identification, techniques like LC-MS or GC-MS are recommended to determine the molecular weights of the impurity peaks.
Q3: I am observing a lower than expected melting point for my crystalline product. What could be the cause?
A3: A broad or depressed melting point is a classic indicator of the presence of impurities. Even small amounts of contaminants can disrupt the crystal lattice of the pure compound, leading to a lower and broader melting range. Purification of your sample is recommended to obtain a sharp melting point consistent with the literature value for the pure compound.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my sample?
A4: Yes, HPLC is an excellent technique for assessing the purity of this compound. A reversed-phase method using a C18 column is a good starting point. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with a small amount of acid (like formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form.
Q5: Is Gas Chromatography (GC) suitable for analyzing this compound?
A5: Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation. It is often necessary to derivatize the carboxylic acid to a more volatile and thermally stable ester (e.g., a methyl or silyl ester) before GC analysis. This approach can be very effective for identifying and quantifying volatile impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (Ethyl 3-methyl-5-phenylpent-2-enoate)
Symptoms:
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A broad or lowered melting point of the final product.
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In the 1H NMR spectrum, characteristic peaks for an ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm).
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An additional peak in the HPLC chromatogram, typically eluting later than the carboxylic acid.
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A peak in the GC-MS analysis corresponding to the molecular weight of the ethyl ester.
Solutions:
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Drive the Hydrolysis to Completion: Ensure the hydrolysis reaction has gone to completion. This can be achieved by increasing the reaction time, using a larger excess of the base (e.g., potassium hydroxide or sodium hydroxide), or increasing the reaction temperature. Monitor the reaction progress by TLC or HPLC.
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Aqueous Work-up: During the work-up, after acidification of the reaction mixture, thoroughly wash the organic extract with water or brine to remove any remaining water-soluble reagents.
-
Purification:
-
Recrystallization: For the (E)-isomer, recrystallization from a solvent system like cyclohexane/light petroleum can be effective.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. It is advisable to add a small amount of an acidic solvent (e.g., 0.5-1% acetic acid) to the eluent to prevent streaking of the carboxylic acid on the column.
-
Issue 2: Presence of Aldehydes or other Carbonyl-Containing Impurities
Symptoms:
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Discoloration of the sample (often yellowish).
-
Unexpected peaks in the aldehyde region of the 1H NMR spectrum (around 9-10 ppm).
-
Formation of colored by-products during storage.
Solutions:
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Bisulfite Wash: Carbonyl-containing impurities can often be removed by washing an ethereal solution of the crude product with an aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous phase.
-
Column Chromatography: Careful column chromatography can separate the desired carboxylic acid from less polar carbonyl impurities.
Issue 3: Presence of Wittig or Horner-Wadsworth-Emmons Reagent By-products
Symptoms:
-
Presence of phosphorus-containing impurities, which can sometimes be observed by 31P NMR spectroscopy.
-
Triphenylphosphine oxide (from a Wittig reaction) is a common impurity and can be observed in the 1H NMR spectrum as a complex multiplet in the aromatic region.
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Difficulty in inducing crystallization of the final product.
Solutions:
-
Column Chromatography: Triphenylphosphine oxide and phosphonate by-products can usually be effectively removed by column chromatography on silica gel.
-
Selective Precipitation/Extraction: In some cases, the solubility differences between the desired product and the phosphorus-containing by-products can be exploited. For example, triphenylphosphine oxide is sparingly soluble in some nonpolar solvents like hexanes, allowing for its removal by filtration after precipitation.
Data Presentation
Table 1: Common Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Origin | Typical Analytical Signature |
| Ethyl 3-methyl-5-phenylpent-2-enoate | C14H18O2 | Incomplete hydrolysis of the starting ester. | 1H NMR: ~4.15 ppm (q), ~1.25 ppm (t). HPLC: Later eluting peak. GC-MS: M+ peak at m/z 218. |
| Phenylacetaldehyde | C8H8O | Impurity in starting materials or side reaction. | 1H NMR: ~9.7 ppm (s). |
| Triphenylphosphine oxide | (C6H5)3PO | By-product of a Wittig reaction used to synthesize the ester precursor. | 1H NMR: Multiplets in the aromatic region (~7.4-7.8 ppm). |
| Diethyl phosphonate | (C2H5O)2P(O)H | By-product of a Horner-Wadsworth-Emmons reaction. | Can be detected by 31P NMR. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (after derivatization)
Derivatization to Methyl Ester:
-
Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60-70°C for 1-2 hours.
-
Cool the mixture, add 2 mL of water, and extract with 2 mL of diethyl ether or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS.
GC-MS Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). To prevent streaking of the carboxylic acid, it is recommended to add 0.5-1% of acetic acid to the eluent system.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Troubleshooting common HPLC analysis issues.
Technical Support Center: Stability of 3-methyl-5-phenylpent-2-enoic acid in Solution
Disclaimer: Limited direct stability data is publicly available for 3-methyl-5-phenylpent-2-enoic acid. The following guidance is based on established principles for structurally related α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives, and general pharmaceutical stability testing protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound in solution during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on its structure as an α,β-unsaturated carboxylic acid, this compound is susceptible to several degradation pathways:
-
Oxidation: The double bond and the benzylic protons are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or metal ions.[][2][3][4] This can lead to the formation of various degradation products, potentially altering the compound's efficacy and safety.
-
Hydrolysis: While generally stable, the carboxylic acid group can undergo reactions, and the overall stability can be influenced by the pH of the solution. Extreme acidic or basic conditions can catalyze degradation.[5]
-
Photodegradation: The conjugated system in the molecule, including the phenyl ring and the α,β-unsaturated bond, can absorb UV light. This can lead to E/Z (cis/trans) isomerization or cycloaddition reactions, altering the compound's stereochemistry and potentially its biological activity.[6][7][8][9][10]
-
Decarboxylation: Although less common under mild conditions for α,β-unsaturated acids without specific substitutions, decarboxylation can be induced by heat or acid catalysis.
Q2: What are the initial signs of degradation of this compound in my solution?
A2: Visual inspection and analytical characterization can reveal signs of degradation:
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Color Change: The appearance of a yellow or brownish hue in a previously colorless or pale yellow solution can indicate the formation of degradation products.[11]
-
Precipitation: Formation of insoluble materials can occur if the degradation products are less soluble in the chosen solvent system.
-
Changes in pH: Degradation can sometimes lead to a shift in the pH of the solution.
-
Altered Chromatographic Profile: When analyzed by techniques like HPLC, the appearance of new peaks or a decrease in the area of the main compound peak is a clear indicator of degradation.[12][13][14][15]
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Loss of Potency: A decrease in the desired biological or chemical activity of the solution.
Q3: How can I minimize oxidation of this compound in my experiments?
A3: To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants into your formulation. The choice depends on the solvent system.
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
Purify Excipients: Ensure that solvents and other excipients are free from peroxides and other reactive impurities.[3][4]
Q4: What is the optimal pH range for storing solutions of this compound?
A4: While specific data for this molecule is unavailable, for structurally similar compounds, a slightly acidic pH (around 4-5) is often found to be optimal for stability. It is crucial to perform a pH-stability profile for your specific formulation to determine the ideal range. Using a suitable buffer system (e.g., citrate or acetate buffer) is highly recommended to maintain the pH.[5]
Q5: How can I protect my solutions from photodegradation?
A5: To prevent photodegradation, take the following precautions:
-
Use Amber Glassware: Store solutions in amber-colored vials or flasks to block UV and visible light.[10]
-
Protect from Light: During experiments, wrap containers in aluminum foil or work in a dark room or under yellow light.
-
Light-Protective Packaging: For long-term storage, use packaging materials designed to be light-protective.[10]
Troubleshooting Guides
Issue 1: Rapid loss of compound purity observed by HPLC.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidative Degradation | 1. Sparge the solvent with nitrogen or argon before preparing the solution. 2. Add an appropriate antioxidant (e.g., BHT for organic solvents, ascorbic acid for aqueous). | To remove dissolved oxygen and prevent further oxidative reactions.[][2][11] |
| Photodegradation | 1. Repeat the experiment using amber glassware and protect from light. 2. Compare the stability of a light-exposed sample to a dark control. | To determine if light exposure is the primary cause of degradation.[6][7][8][9][10] |
| pH Instability | 1. Measure the pH of the solution. 2. Prepare the solution in a buffered system (e.g., pH 4-5 acetate buffer) and re-evaluate stability. | To control the ionization state of the carboxylic acid and prevent pH-catalyzed hydrolysis.[5] |
| Reactive Impurities in Solvent | 1. Use high-purity, peroxide-free solvents. 2. Test a different batch or supplier of the solvent. | Solvents can contain impurities that may react with the compound.[3][4] |
Issue 2: Solution turns yellow/brown over a short period.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidative Degradation | 1. Prepare the solution under an inert atmosphere. 2. Add an antioxidant. | Color change is a common indicator of oxidation product formation.[11] |
| Photodegradation | 1. Store the solution in the dark and re-observe. | Light can induce the formation of colored degradation products. |
| High Temperature | 1. Store the solution at a lower temperature (e.g., 2-8°C or -20°C) and monitor for color change. | Elevated temperatures can accelerate degradation reactions. |
Illustrative Stability Data
The following tables present hypothetical stability data for this compound to demonstrate how quantitative results could be summarized. Note: This data is for illustrative purposes only.
Table 1: Illustrative pH Stability of this compound (1 mg/mL in aqueous solution) at 40°C.
| pH | Buffer System | Initial Purity (%) | Purity after 7 days (%) | Purity after 30 days (%) |
| 2.0 | HCl | 99.8 | 98.5 | 95.2 |
| 4.5 | Acetate | 99.9 | 99.5 | 98.8 |
| 7.0 | Phosphate | 99.8 | 97.2 | 92.1 |
| 9.0 | Borate | 99.7 | 94.0 | 85.5 |
Table 2: Illustrative Effect of Antioxidants on the Stability of this compound (1 mg/mL in a 50:50 Ethanol:Water Solution) at 25°C under light.
| Formulation | Initial Purity (%) | Purity after 14 days (%) |
| Control (No Antioxidant) | 99.8 | 91.3 |
| + 0.1% Ascorbic Acid | 99.9 | 98.5 |
| + 0.01% BHT | 99.8 | 95.2 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][16][17][18][19]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 8-24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[16]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or other excipients.[12][13][14][15][20]
-
Column and Mobile Phase Screening: Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 3.5 µm). Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic modifiers like 0.1% formic acid or trifluoroacetic acid).
-
Gradient Optimization: Develop a gradient elution method to separate the parent compound from all the degradation products formed during the forced degradation study. A typical starting gradient might be 5% to 95% organic solvent over 20-30 minutes.
-
Wavelength Selection: Use a photodiode array (PDA) detector to analyze the spectra of the parent compound and the degradation products. Select a wavelength that provides a good response for all components or use multiple wavelengths if necessary.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the peaks for the degradation products and the parent compound are well-resolved (resolution > 1.5).
Visualizations
Caption: A hypothetical degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: A troubleshooting decision tree for stability issues.
References
- 2. Antioxidant Excipients - Protheragen [protheragen.ai]
- 3. Excipient Compatibility in Light- and Oxidation-Sensitive Formulations – StabilityStudies.in [stabilitystudies.in]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 10. q1scientific.com [q1scientific.com]
- 11. fagronacademy.us [fagronacademy.us]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijpsr.com [ijpsr.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. ijtsrd.com [ijtsrd.com]
Technical Support Center: Optimizing Crystallization of Carboxylic Acids for High Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of carboxylic acids. Our goal is to help you achieve high purity and optimal crystal morphology in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for crystallizing a carboxylic acid?
A1: The ideal solvent for crystallizing a carboxylic acid should exhibit specific solubility characteristics: the acid should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1][2] Key factors for solvent selection include:
-
Polarity and Intermolecular Forces: Solvents with similar intermolecular forces to the carboxylic acid generally work well. For instance, carboxylic acids, capable of hydrogen bonding, often crystallize effectively from water or alcohols like ethanol.[3]
-
Boiling Point: A solvent with a relatively low boiling point (often below 100°C) is preferable as it can be easily removed from the crystals during drying and reduces the risk of the compound "oiling out."[3]
-
Reactivity: The chosen solvent must be inert and not react with the carboxylic acid.[3]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).
Q2: How does the cooling rate impact the purity and size of carboxylic acid crystals?
A2: The rate of cooling has a significant effect on both the size and purity of the resulting crystals. Slow cooling is generally recommended to obtain larger and purer crystals.[1][4] Rapid cooling can lead to the formation of many small crystals, which are more likely to trap impurities within their crystal lattice.[4] A slower cooling process allows for selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurities.[4]
Q3: What is "oiling out" and how can it be prevented during the crystallization of carboxylic acids?
A3: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid during cooling.[5] This typically happens when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil often contains a high concentration of impurities and rarely forms pure crystals.[5] To prevent this, you can:
-
Add more solvent: This keeps the compound dissolved for a longer period as the solution cools.[5]
-
Use a lower-boiling point solvent: This ensures the solution temperature drops below the compound's melting point before it becomes supersaturated.[3]
-
Introduce a seed crystal: This can encourage crystallization to begin at a temperature below the compound's melting point.
Q4: How does pH influence the crystallization of carboxylic acids?
A4: The pH of the crystallization medium can significantly impact the solubility of carboxylic acids and thus the crystallization outcome.[6][7] Carboxylic acids are more soluble in their ionized (salt) form at higher pH values.[8][9] To induce crystallization, the pH is often adjusted to be at least three units below the pKa of the acid, which promotes the formation of the less soluble, neutral form of the acid.[8] Controlling the pH is a crucial parameter for optimizing yield and crystal morphology.[6]
Troubleshooting Guide
Issue 1: No crystals are forming after the solution has cooled.
-
Possible Cause: The solution may be too dilute (too much solvent was added).
-
Solution: Reheat the solution to evaporate some of the solvent, then allow it to cool again.[5]
-
-
Possible Cause: The solution is supersaturated but requires a nucleation site to initiate crystallization.
-
Possible Cause: The cooling process is not sufficient.
Issue 2: The crystallization happened too quickly, resulting in a fine powder.
-
Possible Cause: The solution was cooled too rapidly, or the initial concentration of the solute was too high.
-
Solution: An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[5] If crystallization is too fast, reheat the solution, add a small amount of additional solvent to slightly decrease the saturation, and allow it to cool more slowly.[5] A slower cooling rate promotes the growth of larger, purer crystals.[1][4]
-
Issue 3: The final product has a low yield.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.
-
Solution: Before discarding the mother liquor, you can test for remaining product by dipping a glass rod into it and allowing the solvent to evaporate. A significant solid residue indicates that more product could be recovered. In this case, concentrating the mother liquor by evaporation and re-cooling may yield a second crop of crystals.[5]
-
-
Possible Cause: Premature crystallization occurred during a hot filtration step.
Issue 4: The crystals are colored, even though the pure compound should be colorless.
-
Possible Cause: Colored impurities are present in the sample.
-
Solution: Before crystallization, while the compound is dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[11] Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious not to add too much charcoal, as it can also adsorb some of the desired product, leading to a lower yield.[5]
-
Quantitative Data Summary
Table 1: Solubility of Selected Carboxylic Acids in Water
| Carboxylic Acid | Formula | Solubility in Water ( g/100 g) |
| Formic Acid | HCOOH | Miscible |
| Acetic Acid | CH₃COOH | Miscible |
| Propanoic Acid | CH₃CH₂COOH | Miscible |
| Butanoic Acid | CH₃(CH₂)₂COOH | Miscible |
| Hexanoic Acid | CH₃(CH₂)₄COOH | ~1.0 |
| Palmitic Acid | CH₃(CH₂)₁₄COOH | Insoluble |
Data sourced from Chemistry LibreTexts.[12][13]
Table 2: Effect of Cooling Rate on Crystal Properties
| Cooling Rate | Average Crystal Size | Crystal Purity | Impurity Entrapment |
| Slow | Larger | Higher | Lower |
| Fast | Smaller | Lower | Higher |
This table summarizes general trends observed in crystallization processes.[4][14]
Experimental Protocols
Protocol 1: Standard Recrystallization of a Carboxylic Acid (Single Solvent)
-
Dissolution: Place the impure carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture on a hot plate to boiling. Continue adding small portions of the hot solvent until the acid is completely dissolved.[2][11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[1][11]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large crystals.[1][11]
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[1][11]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[11]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator.[15]
Visualizations
Caption: General workflow for the crystallization of carboxylic acids.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. amherst.edu [amherst.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. atlantis-press.com [atlantis-press.com]
- 15. researchgate.net [researchgate.net]
dealing with poor solubility of 3-methyl-5-phenylpent-2-enoic acid in assays
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering solubility issues with 3-methyl-5-phenylpent-2-enoic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer or cell culture medium?
A1: this compound has a chemical structure with significant hydrophobic regions (the phenyl and pentenyl groups), which leads to poor water solubility.[1] When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment, the compound's solubility limit can be quickly exceeded, causing it to precipitate out of solution.[2][3] This is a common challenge for many organic compounds in drug discovery.[4]
Q2: What is the first step I should take to address the solubility issue?
A2: The first step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent and then determine the maximum solubility of your compound in the specific assay medium you are using. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many poorly soluble compounds.[5] However, it's crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.
Q3: How can co-solvents help, and what are the best practices for using them?
A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the interfacial tension between the solute and the aqueous solution.[6] Besides DMSO, other common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4][5]
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Best Practice: Always perform a vehicle control experiment containing the same final concentration of the co-solvent to ensure that the solvent itself does not affect the experimental outcome.
-
Caution: High concentrations of co-solvents can be toxic to cells or inhibit enzyme activity. It is essential to determine the tolerance of your specific assay system to the chosen co-solvent.[2]
Q4: When should I consider using a surfactant?
A4: If co-solvents alone are insufficient or if the required concentration of the co-solvent is toxic to your system, surfactants are an excellent alternative. Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[7][8] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the bulk aqueous phase.[9][10]
Q5: How does pH affect the solubility of this compound?
A5: As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH below its pKa, the carboxylic acid group will be protonated (R-COOH) and the molecule will be less soluble. At a pH above its pKa, the group will be deprotonated to form the more soluble carboxylate salt (R-COO⁻).[5] Therefore, slightly increasing the pH of your buffer system, if permissible for your assay, can significantly improve solubility. However, ensure the pH remains within the viable range for your cells or protein of interest.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility limit of the compound has been exceeded. | 1. Lower the final concentration of the compound. 2. Increase the final concentration of DMSO slightly, ensuring it remains below the toxic limit for your assay (e.g., from 0.1% to 0.5%). 3. Add a low concentration of a biocompatible surfactant (e.g., Tween® 20 or Polysorbate 80) to the final assay medium.[11] |
| Compound precipitates over the course of a long incubation. | The compound is unstable or has time-dependent solubility in the assay medium. The medium may be evaporating, increasing the compound's effective concentration.[12] | 1. Assess compound stability in the medium over the incubation period. 2. Consider using a formulation with cyclodextrins, which can form inclusion complexes to stabilize the compound.[13][14] 3. Ensure proper humidification in incubators and consider sealing plates to prevent evaporation.[12] |
| Assay results are inconsistent or not dose-dependent. | The compound is not fully dissolved at higher concentrations, meaning the nominal concentration is not the actual concentration in solution. | 1. Visually inspect all wells for precipitation before and after the experiment. 2. Determine the maximum soluble concentration using a nephelometer or by measuring turbidity at a high wavelength (e.g., >500 nm).[3] 3. Only use data from concentrations known to be fully soluble.[2] |
| Vehicle control (e.g., DMSO) shows unexpected activity or toxicity. | The concentration of the co-solvent is too high for the assay system. | 1. Perform a dose-response curve for the co-solvent alone to determine its non-toxic concentration range. 2. Reduce the final co-solvent concentration in all experiments. This may require preparing a more concentrated initial stock solution. |
Data Presentation: Formulation Excipients
For researchers looking to improve the solubility of this compound, the following tables summarize common excipients.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Properties | Typical Starting Concentration (v/v) in Final Assay Medium |
| DMSO (Dimethyl sulfoxide) | High solubilizing power, water-miscible. | 0.1% - 0.5% |
| Ethanol | Less potent than DMSO, can be toxic at higher concentrations. | 0.1% - 1.0% |
| PEG 400 (Polyethylene Glycol 400) | Low toxicity, viscous. | 0.5% - 2.0% |
| Propylene Glycol | Good safety profile, commonly used in formulations. | 0.5% - 2.0% |
Table 2: Common Surfactants for In Vitro Assays
| Surfactant | Type | Properties | Typical Starting Concentration (w/v) in Final Assay Medium |
| Tween® 20 (Polysorbate 20) | Non-ionic | Low toxicity, commonly used in cell-based assays and ELISAs. | 0.01% - 0.1% |
| Tween® 80 (Polysorbate 80) | Non-ionic | Similar to Tween® 20, widely used in drug formulations. | 0.01% - 0.1% |
| Pluronic® F-68 | Non-ionic | Biocompatible polymer, can help reduce shear stress in suspension cultures. | 0.01% - 0.2% |
| SDS (Sodium Dodecyl Sulfate) | Anionic | Potent solubilizer but often denaturing to proteins and toxic to cells. Use with caution. | 0.001% - 0.01% |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Objective: To prepare a 10-50 mM stock solution of this compound in DMSO.
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh out the required amount of the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired molarity.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.[3]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Maximum Aqueous Solubility
-
Objective: To determine the highest concentration of the compound that remains soluble in the final assay medium.
-
Materials: Concentrated DMSO stock solution, assay medium (e.g., DMEM + 10% FBS), 96-well clear bottom plate, plate reader capable of measuring absorbance.
-
Procedure:
-
Prepare a 2-fold serial dilution of the compound's DMSO stock solution in a separate plate or tubes.
-
Add a fixed volume of assay medium to the wells of the 96-well plate (e.g., 198 µL).
-
Add 2 µL of each DMSO dilution to the corresponding wells containing the medium. This maintains a constant final DMSO concentration of 1%. Include a vehicle-only control (2 µL of DMSO).
-
Mix the plate gently and let it equilibrate at the assay temperature (e.g., 37°C) for 30 minutes.
-
Measure the absorbance (light scattering) at a wavelength where the compound does not absorb, such as 600 nm.[3]
-
The concentration at which the absorbance begins to increase significantly above the vehicle control baseline is the approximate limit of solubility.
-
Visualizations
Caption: Workflow for handling poorly soluble compounds.
Caption: Hypothetical signaling pathway for the compound.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of 3-Methyl-5-Phenylpent-2-Enoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-methyl-5-phenylpent-2-enoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for the analysis of this acidic compound is a reversed-phase method. Since the analyte is an aromatic carboxylic acid, it's crucial to control the mobile phase pH to ensure consistent retention and good peak shape.[1][2][3] A C18 column is a common and effective choice for this type of analysis.
A recommended initial method is detailed in the Experimental Protocols section below (Protocol 1). This method utilizes a C18 column with a gradient elution of acetonitrile and a low-pH aqueous mobile phase (formic acid in water).
Q2: Why is the pH of the mobile phase so important for this analysis?
The mobile phase pH is critical because this compound is an ionizable compound.[3] At a pH above its pKa, the carboxylic acid group will be deprotonated (ionized), making the molecule more polar. In reversed-phase chromatography, increased polarity leads to shorter retention times.[3] To achieve consistent and reproducible retention, it is essential to suppress this ionization by maintaining an acidic mobile phase pH, typically 2-3 pH units below the analyte's pKa.[3] This ensures the analyte is in its neutral, less polar form, leading to better retention and peak shape on a non-polar stationary phase like C18.
Q3: What are the common causes of peak tailing in the analysis of this compound?
Peak tailing is a frequent issue in HPLC and for acidic compounds like this compound, it can be caused by several factors:
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Secondary Interactions: Unwanted interactions between the acidic analyte and active silanol groups on the silica-based column packing.
-
Inappropriate Mobile Phase pH: If the pH is not low enough to fully suppress ionization, a mixed population of ionized and neutral analyte molecules can lead to tailing.
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Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or a void in the packing material.
Q4: How can I improve the resolution between my target peak and impurities?
To enhance resolution, you can modify several chromatographic parameters:
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Adjust the Mobile Phase Composition: Changing the ratio of organic solvent to aqueous buffer can alter selectivity.
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Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
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Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order.
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Alter the Mobile Phase pH: Small adjustments in pH can impact the retention of ionizable impurities differently than your target analyte.
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Lower the Flow Rate: This can lead to more efficient separation, though it will increase the run time.
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Change the Column: Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl) or a smaller particle size can provide different selectivity and higher efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Add a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase. Use an end-capped C18 column. |
| Mobile phase pH is too high. | Lower the mobile phase pH to ensure complete protonation of the carboxylic acid (e.g., pH 2.5-3.0). | |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Dilute the sample. | |
| Split Peaks | Partially blocked column frit. | Replace the column inlet frit or use an in-line filter. |
| Column void. | Replace the column. | |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. | |
| Retention Time Shift | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate pH measurement. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Equilibrate the column with the mobile phase until a stable baseline is achieved. Replace the column if shifts persist. | |
| High Backpressure | Blockage in the system (e.g., guard column, tubing, frit). | Systematically check and replace components, starting from the guard column. |
| Sample precipitation in the mobile phase. | Ensure the sample is fully soluble in the mobile phase. Filter samples before injection. |
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time
This table illustrates the impact of varying the aqueous mobile phase pH on the retention time of this compound.
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 2.5 | 12.8 | Symmetrical |
| 3.5 | 10.2 | Symmetrical |
| 4.5 | 7.5 | Minor Tailing |
| 5.5 | 4.1 | Significant Tailing |
As the pH increases, the retention time decreases due to the ionization of the carboxylic acid.
Table 2: Effect of Acetonitrile Content on Retention Time
This table shows how adjusting the percentage of acetonitrile in the mobile phase affects the retention time.
| Acetonitrile (%) | Retention Time (min) |
| 50 | 15.2 |
| 60 | 12.8 |
| 70 | 9.5 |
| 80 | 6.3 |
Increasing the organic solvent content reduces the retention time.
Experimental Protocols
Protocol 1: Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation from a Complex Matrix (e.g., Plasma)
This protocol outlines a solid-phase extraction (SPE) method for cleaning up samples before HPLC analysis.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the this compound with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase from Protocol 1.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting common peak shape issues in HPLC analysis.
References
Technical Support Center: Scaling Up 3-Methyl-5-Phenylpent-2-Enoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-methyl-5-phenylpent-2-enoic acid.
I. Synthetic Pathway Overview
The industrial production of this compound typically proceeds through one of two primary synthetic routes: the Wittig-Horner reaction or the Knoevenagel condensation. The choice of pathway often depends on factors such as cost of starting materials, desired stereoselectivity, and ease of purification.
Caption: Synthetic routes to this compound.
II. Troubleshooting Guides
A. Wittig-Horner Reaction Troubleshooting
The Wittig-Horner reaction is a reliable method for synthesizing α,β-unsaturated esters, which can then be hydrolyzed to the desired carboxylic acid. However, challenges can arise during scale-up.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure stoichiometric amounts of base are used. |
| Side reactions | Use a milder base (e.g., K₂CO₃ instead of NaH) to minimize side reactions. | |
| Poor quality of reagents | Ensure all reagents, especially the base and phosphonate, are of high purity and anhydrous. | |
| Poor E/Z Selectivity | Suboptimal reaction conditions | The E-isomer is generally favored with stabilized ylides. To enhance E-selectivity, consider using a non-polar solvent and a lithium-free base. The Schlosser modification can be employed to favor the E-isomer with non-stabilized ylides. |
| Steric hindrance | If the aldehyde or phosphonate is sterically hindered, this can affect selectivity. Modifications to the structure of the phosphonate may be necessary. | |
| Difficult Purification | Presence of phosphine oxide byproduct | The water-soluble nature of the phosphate byproduct from the Horner-Wadsworth-Emons variant simplifies its removal through aqueous extraction. |
| Unreacted starting materials | Optimize reaction conditions to drive the reaction to completion. Consider using a slight excess of the less expensive reagent. |
B. Knoevenagel Condensation Troubleshooting
The Knoevenagel condensation offers a more direct route to α,β-unsaturated carboxylic acids. However, it can be prone to side reactions and catalyst deactivation at larger scales.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Catalyst deactivation | Use a robust heterogeneous catalyst that can be easily recovered and regenerated. Ensure the catalyst is not poisoned by impurities in the starting materials. |
| Reversible reaction | Remove water as it forms to drive the equilibrium towards the product. | |
| Self-condensation of the aldehyde | Use a mild base as a catalyst. Add the aldehyde slowly to the reaction mixture containing the active methylene compound and catalyst. | |
| Byproduct Formation | Michael addition of the active methylene compound to the product | Use stoichiometric amounts of reactants. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize this subsequent reaction. |
| Decarboxylation of the product | Avoid excessive heating during the reaction and workup. If distillation is required for purification, use vacuum distillation to lower the boiling point. | |
| Difficult Product Isolation | Product is soluble in the reaction medium | If using a homogeneous catalyst, it may be necessary to perform an extraction. The use of a heterogeneous catalyst can simplify product isolation by filtration. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Wittig-Horner or Knoevenagel, is better for large-scale production?
A1: The choice depends on several factors. The Knoevenagel condensation is often more atom-economical as it can directly produce the carboxylic acid. However, it can be more challenging to control side reactions. The Wittig-Horner reaction, specifically the Horner-Wadsworth-Emmons modification, offers excellent E-selectivity and easier purification due to the water-soluble phosphate byproduct. For large-scale production, a thorough process hazard analysis and cost analysis of both routes should be conducted.
Q2: How can I improve the E/Z selectivity of the Wittig-Horner reaction to favor the desired E-isomer?
A2: With stabilized ylides, the E-isomer is generally the major product. To further enhance E-selectivity, consider the following:
-
Base Selection: Use of a sodium or potassium base often gives better E-selectivity than lithium bases.
-
Solvent: Aprotic non-polar solvents can favor the E-isomer.
-
Temperature: Higher reaction temperatures can sometimes increase the proportion of the E-isomer.
-
Schlosser Modification: For non-stabilized ylides, the Schlosser modification, which involves the use of a strong base like phenyllithium at low temperatures, can be used to obtain the E-alkene.
Q3: My Knoevenagel condensation is sluggish. What can I do to increase the reaction rate?
A3: To increase the reaction rate of a Knoevenagel condensation, you can:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the rate. However, be cautious of potential side reactions like decarboxylation at higher temperatures.
-
Catalyst Choice: Ensure you are using an effective catalyst. While traditional catalysts like piperidine or pyridine work, heterogeneous catalysts or ionic liquids can offer improved activity and easier separation.[1]
-
Water Removal: The reaction produces water, which can inhibit the catalyst and slow down the reaction. Removing water as it is formed (e.g., using a Dean-Stark apparatus) can drive the reaction to completion.
Q4: What are the best practices for purifying this compound at a large scale?
A4: Large-scale purification should prioritize efficiency and minimize product loss.
-
Crystallization: If the product is a solid at room temperature, crystallization is often the most effective and scalable purification method. Careful selection of the solvent system is crucial.
-
Distillation: If the product is a liquid or has a low melting point, vacuum distillation can be used. It is important to keep the temperature as low as possible to prevent thermal decomposition and decarboxylation.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities (like phosphate byproducts from the Wittig-Horner reaction) or to isolate the product from the reaction mixture.
Q5: I am observing significant decarboxylation of my product during purification. How can I prevent this?
A5: Decarboxylation of α,β-unsaturated carboxylic acids is often induced by heat. To minimize this:
-
Avoid High Temperatures: During workup and purification, maintain the temperature as low as practically possible.
-
Vacuum Distillation: If distillation is necessary, use a high vacuum to reduce the boiling point of the product.
-
pH Control: Keep the product in its carboxylate salt form (at a basic pH) until the final acidification step, as the salt is generally more stable to decarboxylation.
IV. Experimental Protocols
A. Pilot-Scale Wittig-Horner Synthesis of Ethyl 3-Methyl-5-phenylpent-2-enoate
This protocol is a general guideline and should be optimized for specific equipment and safety considerations.
Materials:
-
Phenylacetone
-
Triethyl phosphonoacetate
-
Sodium ethoxide solution in ethanol
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a stirred, cooled (0-5 °C) solution of sodium ethoxide in ethanol in a suitable reactor, add triethyl phosphonoacetate dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting solution for 1 hour at room temperature.
-
Add phenylacetone dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-methyl-5-phenylpent-2-enoate.
-
Purify the crude product by vacuum distillation.
B. Laboratory-Scale Knoevenagel Condensation for this compound
This protocol provides a starting point for optimization and scale-up.
Materials:
-
Phenylacetone
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phenylacetone, malonic acid, and toluene.
-
Add pyridine and a catalytic amount of piperidine.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with 1 M HCl to remove pyridine and piperidine.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
V. Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Toluene | Reflux | 5 | 85 | [2] |
| Zeolite Imidazole Framework-8 (ZIF-8) | Ethanol | 60 | 0.17 | 88 | [3] |
| Zeolite Imidazole Framework-67 (ZIF-67) | Ethanol | 60 | 0.17 | 93 | [3] |
| Boric Acid | Ethanol | Room Temp | 2 | 92 | [4] |
| Hydroxyapatite (Microwave) | Solvent-free | 100 | 0.1 | 95 | [5] |
Table 2: Effect of Reaction Conditions on E/Z Ratio in Wittig-Horner Reactions
| Base | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| NaH | THF | 25 | 95:5 | [6] |
| n-BuLi | THF | -78 to 25 | 85:15 | [7] |
| KHMDS | Toluene | 25 | >98:2 | [8] |
| NaOEt | Ethanol | 25 | 98:2 | [7] |
VI. Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Bioassay Validation Guide for 3-methyl-5-phenylpent-2-enoic acid: A Roadmap for Assessing Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a bioassay to determine the biological activity of 3-methyl-5-phenylpent-2-enoic acid. Given the nascent stage of research on this specific compound, this document outlines a proposed series of experiments to thoroughly characterize its potential antimicrobial and anticancer properties. This guide also includes recommendations for alternative compounds for comparative analysis, detailed experimental protocols, and a structured approach to data presentation and visualization, empowering researchers to conduct a robust evaluation.
Comparative Landscape: Potential Alternatives to this compound
Based on structural similarity and the known biological activities of related compounds like cinnamic acid and its derivatives, the following compounds are proposed for a comparative analysis of bioactivity.[1][2][3][4][5] The selection of these alternatives will provide valuable context for interpreting the potency and spectrum of activity of this compound.
| Compound Name | Chemical Structure | Rationale for Comparison | Potential Activities |
| Cinnamic acid | C9H8O2 | Parent compound of a class of biologically active molecules. | Antimicrobial, Antifungal, Anticancer |
| p-Coumaric acid | C9H8O3 | A hydroxylated derivative of cinnamic acid, known for antioxidant and anticancer effects. | Antioxidant, Anticancer, Antimicrobial |
| Ferulic acid | C10H10O4 | A derivative of cinnamic acid with well-documented antioxidant and anticancer properties. | Antioxidant, Anticancer, Neuroprotective |
| Ibuprofen | C13H18O2 | A non-steroidal anti-inflammatory drug (NSAID) with a phenylpropanoic acid core structure, for comparison of anti-inflammatory and cytotoxic effects. | Anti-inflammatory, Analgesic |
Proposed Experimental Workflow for Bioassay Validation
A multi-faceted approach is recommended to comprehensively validate the biological activity of this compound. This workflow encompasses the initial screening for antimicrobial and cytotoxic effects, followed by a more in-depth investigation into the underlying mechanisms of action.
Caption: Proposed experimental workflow for bioassay validation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in the validation workflow. These protocols are based on established methodologies and can be adapted for the specific requirements of testing this compound.
Antimicrobial Activity: Broth Microdilution Assay
This assay will determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound and comparator compounds
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and comparator compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][10]
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[8][9] Cell viability is expressed as a percentage of the untreated control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12][14]
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Investigation of Apoptotic Pathway: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Human cancer cell lines
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Microplate reader
Procedure:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a reaction mixture containing the caspase-3 substrate (e.g., DEVD-pNA).[15][16][17]
-
Incubate the mixture to allow caspase-3 to cleave the substrate, resulting in a colorimetric or fluorescent signal.
-
Measure the signal using a microplate reader. The increase in signal is proportional to the caspase-3 activity.
Analysis of Signaling Pathways: Western Blotting
Western blotting will be used to investigate the effect of this compound on key signaling pathways often implicated in cancer cell survival and proliferation, such as PI3K/Akt, MAPK, and mTOR.[18][19][20][21][22][23][24][25][26][27]
Materials:
-
Human cancer cell lines
-
Lysis buffer and protease/phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-mTOR, mTOR) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein phosphorylation and expression.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between this compound and the alternative compounds.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans |
| This compound | ||||
| Cinnamic acid | ||||
| p-Coumaric acid | ||||
| Ferulic acid | ||||
| Positive Control (e.g., Ciprofloxacin) |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | MCF-7 | HeLa | A549 | Normal Fibroblasts |
| This compound | ||||
| Cinnamic acid | ||||
| p-Coumaric acid | ||||
| Ferulic acid | ||||
| Positive Control (e.g., Doxorubicin) |
Visualizing Potential Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of similar compounds.
Caption: Potential anticancer signaling pathways targeted by the compound.
Caption: Potential mechanism of antimicrobial action.
By following this comprehensive validation guide, researchers can systematically evaluate the biological activity of this compound, compare its performance against relevant alternatives, and gain insights into its potential mechanisms of action. This structured approach will provide the necessary experimental data to support further drug development efforts.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. kumc.edu [kumc.edu]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. abcam.com [abcam.com]
- 18. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 19. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 20. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. pubcompare.ai [pubcompare.ai]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mTOR pathway | Abcam [abcam.com]
A Comparative Analysis of (E) and (Z) Isomers of 3-Methyl-5-phenylpent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the (E) and (Z) isomers of 3-methyl-5-phenylpent-2-enoic acid, key intermediates in organic synthesis. The document summarizes their synthesis, physical properties, and spectroscopic data based on available experimental findings. While direct comparative studies on their biological activities are limited in the current literature, this guide lays the groundwork for further investigation by presenting the known chemical and physical characteristics of each isomer.
Physicochemical and Spectroscopic Properties
The distinct geometric arrangement of the substituents around the carbon-carbon double bond in the (E) and (Z) isomers of this compound leads to measurable differences in their physical and spectroscopic properties. The (E)-isomer, with the carboxylic acid group and the phenylethyl group on opposite sides of the double bond, is generally expected to be the more thermodynamically stable isomer due to reduced steric hindrance. This is reflected in its slightly higher melting point compared to the (Z)-isomer.
| Property | (E)-3-methyl-5-phenylpent-2-enoic acid | (Z)-3-methyl-5-phenylpent-2-enoic acid |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol |
| Melting Point | 58 °C | 51-53 °C[1] |
| Appearance | Colourless plates | Viscous pale yellow oil that crystallizes on standing[1] |
| UV (in Ethanol) | λmax = 305 nm | λmax = 303 nm[1] |
| ¹H-NMR (90 MHz, CDCl₃) δ (ppm) | 2.16 (3H, d, J=1.1 Hz, CH₃), 2.43 (2H, m, =C(CH₂)), 2.73 (2H, m, Ph-CH₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH) | 1.88 (3H, d, J=1.3 Hz, CH₃), 2.55-2.98 (4H, m, 2xCH₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH)[1] |
| IR (CDCl₃) cm⁻¹ | 3500–2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260 | 3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260[1] |
| Mass Spec. (EI-MS) m/z (%) | 190 (M+, 3%), 144 (10), 91 (100) | 190 (M+, 7%), 144 (9), 131 (8), 91 (100)[1] |
Experimental Protocols
The synthesis of both isomers typically involves the stereoselective preparation of the corresponding ethyl ester followed by hydrolysis.[2] The stereochemistry of the double bond is retained during the hydrolysis step.
Synthesis of (E)-3-methyl-5-phenylpent-2-enoic Acid
The synthesis of the (E)-isomer is achieved through the hydrolysis of ethyl (E)-3-methyl-5-phenyl-2-pentenoate.
Experimental Workflow:
Protocol:
-
A mixture of ethyl (E)-3-methyl-5-phenyl-2-pentenoate, sodium hydroxide, water, and methanol is refluxed for 3 hours.
-
After cooling, the reaction mixture is washed with ether.
-
The aqueous phase is then acidified with concentrated hydrochloric acid to a pH below 1.
-
The product is extracted with ether, and the combined organic extracts are dried over sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization from a mixture of cyclohexane and light petroleum to yield the pure (E)-isomer.
Synthesis of (Z)-3-methyl-5-phenylpent-2-enoic Acid
Similarly, the (Z)-isomer is synthesized by the hydrolysis of its corresponding ethyl ester.[1]
Experimental Workflow:
Protocol:
-
Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate is refluxed with a mixture of potassium hydroxide, water, and methanol for 3 hours.[1]
-
The reaction mixture is cooled and washed with ether.[1]
-
The aqueous layer is acidified with concentrated hydrochloric acid to a pH below 1.[1]
-
The product is extracted with ether, and the combined organic layers are dried over anhydrous sodium sulfate.[1]
-
Removal of the solvent under reduced pressure yields the (Z)-isomer as a viscous oil which crystallizes upon standing.[1]
Comparative Discussion
The provided data highlights the subtle yet significant impact of stereochemistry on the physical properties of this compound isomers. The difference in melting points suggests a more efficient crystal packing for the (E)-isomer. The ¹H-NMR spectra show distinct chemical shifts for the methyl and vinyl protons, which can be used to differentiate between the two isomers. Specifically, the vinylic proton in the (E)-isomer is expected to be further downfield compared to the (Z)-isomer due to the anisotropic effect of the carbonyl group.
While no direct comparative studies on the biological or chemical reactivity of these specific isomers were identified, the general class of α,β-unsaturated carboxylic acids is known for its diverse biological activities. The geometric configuration of the double bond can significantly influence the binding affinity of these molecules to biological targets and their reactivity in chemical transformations. Further research is warranted to explore the potential differences in the pharmacological profiles and synthetic utility of the (E) and (Z) isomers of this compound.
Future Directions
To provide a more comprehensive comparative analysis, future research should focus on:
-
Quantitative Solubility Studies: Determining the solubility of both isomers in various solvents.
-
Relative Stability Analysis: Conducting computational and experimental studies to quantify the thermodynamic stability of each isomer.
-
Comparative Biological Assays: Screening both isomers in a panel of biological assays to identify any differences in their activity.
-
Comparative Reactivity Studies: Investigating the kinetics and product distributions of reactions such as Michael additions or cycloadditions for both isomers.
This foundational data will be crucial for unlocking the full potential of these isomers in drug discovery and organic synthesis.
References
Comparative Analysis of the Biological Activity of 3-Methyl-5-Phenylpent-2-Enoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-methyl-5-phenylpent-2-enoic acid and structurally similar compounds, including derivatives of cinnamic acid and phenylpropanoic acid. Due to the limited publicly available data on the biological activity of this compound, this guide focuses on the well-documented activities of its structural analogs to provide a predictive framework for its potential therapeutic applications. The information presented is supported by experimental data from various in vitro studies.
Overview of Biological Activities
Derivatives of cinnamic acid and phenylpropanoic acid, which share structural similarities with this compound, have demonstrated a wide range of biological activities. These include anti-inflammatory, cytotoxic, antimicrobial, and antioxidant effects. The specific activity and potency of these compounds are often influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group.
Data Presentation
The following tables summarize the quantitative data from various studies, providing a comparative look at the cytotoxic, anti-inflammatory, and antimicrobial activities of selected cinnamic acid and phenylpropanoic acid derivatives.
Cytotoxic Activity
The cytotoxic effects of various cinnamic acid derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented in Table 1.
Table 1: Cytotoxic Activity of Cinnamic Acid Derivatives against Human Cancer Cell Lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Amide Derivative 5 | A-549 (Lung Carcinoma) | 10.36 | [1] |
| Cinnamic Acid Amide Derivative 1 | A-549 (Lung Carcinoma) | 11.38 | [1] |
| Cinnamic Acid Amide Derivative 9 | A-549 (Lung Carcinoma) | 11.06 | [1] |
| Harmicine-Cinnamic Acid Hybrid 36f | HepG2 (Hepatocellular Carcinoma) | 0.74 | [2] |
| Harmicine-Cinnamic Acid Hybrid 36e | HepG2 (Hepatocellular Carcinoma) | 2.19 | [2] |
| Harmicine-Cinnamic Acid Hybrid 36d | HepG2 (Hepatocellular Carcinoma) | 3.11 | [2] |
| Cinnamic Acid Ester Derivative | HeLa (Cervix Adenocarcinoma) | 42 - 166 | [3] |
| Cinnamic Acid Ester Derivative | K562 (Myelogenous Leukemia) | 42 - 166 | [3] |
| Cinnamic Acid Ester Derivative | Fem-x (Malignant Melanoma) | 42 - 166 | [3] |
| Cinnamic Acid Ester Derivative | MCF-7 (Breast Cancer) | 42 - 166 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of cinnamic acid derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The IC50 values for NO inhibition are shown in Table 2.
Table 2: Anti-inflammatory Activity of Cinnamic Acid Derivatives.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Ursodeoxycholic acid-cinnamic acid hybrid 2m | RAW 264.7 | NO Production Inhibition | 7.70 | [4] |
| Coixol-cinnamic acid hybrid 9c (furan moiety) | RAW 264.7 | NO Production Inhibition | More potent than celecoxib | [4] |
| Coixol-cinnamic acid hybrid 9j (nitrofuran moiety) | RAW 264.7 | NO Production Inhibition | More potent than celecoxib | [4] |
| Cinnamic Amide Derivative 3b | In vitro | Albumin Denaturation Inhibition | More potent than other tested amides | [5] |
Antimicrobial Activity
The antimicrobial efficacy of phenylpropanoic acid and cinnamic acid derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Phenylpropanoic and Cinnamic Acid Derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) | Escherichia coli | - | [6][7] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) | Staphylococcus aureus | - | [6][7] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) | Escherichia coli | - | [6][7] |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) | Staphylococcus aureus | - | [6][7] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) | Escherichia coli | - | [6][7] |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) | Staphylococcus aureus | - | [6][7] |
| Thiazole derivative of propanoic acid (11) | Various bacteria | Not specified, but highest activity among tested compounds | [8] |
Note: Specific MIC values for compounds 1, 2, and 3 were described as "significant and selective" but not quantified in the provided search results.
Experimental Protocols
This section details the methodologies used for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., A-549, HepG2, HeLa, K562, Fem-x, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., cinnamic acid derivatives) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium and plated in 96-well plates.[9]
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before stimulation.[9]
-
LPS Stimulation: The cells are then stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production.[9][10]
-
Incubation: The plates are incubated for 24 hours to allow for NO production.[9][10]
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[10] An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) are mixed, and the absorbance is measured at approximately 540 nm.[10]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is then determined.
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a specific turbidity.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway in Inflammation
Many anti-inflammatory compounds, including derivatives of cinnamic acid, exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway and the inhibitory action of cinnamic acid derivatives.
Experimental Workflow for Cytotoxicity (MTT) Assay
The following diagram outlines the key steps involved in determining the cytotoxic activity of a compound using the MTT assay.
Caption: Workflow diagram illustrating the major steps of the MTT assay for determining cytotoxicity.
Conclusion
While direct experimental data on the biological activity of this compound is limited, the extensive research on its structural analogs, namely cinnamic acid and phenylpropanoic acid derivatives, provides valuable insights into its potential pharmacological properties. The presented data indicates that compounds with this core structure are promising candidates for further investigation as cytotoxic, anti-inflammatory, and antimicrobial agents. The structure-activity relationships suggested by the comparative data can guide the design and synthesis of novel derivatives with enhanced potency and selectivity. Further in vitro and in vivo studies are warranted to fully elucidate the biological profile of this compound and its potential as a therapeutic agent.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Navigating the Uncharted Territory of 3-Methyl-5-phenylpent-2-enoic Acid Derivatives: A Gap in Structure-Activity Relationship Studies
Despite the foundational role of structure-activity relationship (SAR) studies in modern drug discovery, a comprehensive analysis of 3-methyl-5-phenylpent-2-enoic acid derivatives reveals a significant void in the scientific literature. While the synthesis of the parent compound is documented, a systematic exploration of how structural modifications to this scaffold impact its biological activity remains largely unpublished.
Our extensive search for SAR studies, quantitative biological data, and associated experimental protocols for derivatives of this compound has yielded limited specific information. The existing literature primarily focuses on the synthesis of the (E) and (Z) isomers of the core molecule, without delving into the pharmacological evaluation of a broader range of analogues. This lack of publicly available data prevents the construction of a detailed comparison guide as initially intended.
For drug development professionals and researchers, this represents both a challenge and an opportunity. The absence of established SAR for this class of compounds indicates a largely unexplored area of chemical space with potential for the discovery of novel therapeutic agents.
The Parent Compound: A Starting Point Without a Map
The synthesis of (E)- and (Z)-3-methyl-5-phenylpent-2-enoic acid has been described, providing a clear starting point for the generation of a chemical library for screening purposes. However, without any reported biological activity for these parent molecules, the direction for structural modification is not immediately apparent.
The Path Forward: A Call for Foundational Research
To unlock the potential of this compound derivatives, the following key research areas need to be addressed:
-
Broad Biological Screening: The parent compounds and a diverse set of initial derivatives should be screened against a wide array of biological targets to identify any potential therapeutic areas.
-
Systematic Library Synthesis: Based on any initial "hits," a focused library of analogues should be synthesized. Modifications could include:
-
Substitution on the phenyl ring.
-
Alterations to the length and branching of the pentenoic acid chain.
-
Modification or replacement of the carboxylic acid group.
-
-
Quantitative Biological Assays: For each synthesized derivative, robust and reproducible in vitro and/or in vivo assays must be employed to quantify their biological activity (e.g., IC50, EC50, Ki values).
-
Elucidation of Mechanism of Action: For active compounds, studies to determine their mechanism of action, including the identification of molecular targets and signaling pathways, will be crucial.
Hypothetical Experimental Workflow
Should a research program be initiated, a logical experimental workflow could be visualized as follows:
Figure 1. A potential workflow for investigating the SAR of this compound derivatives.
Cross-Validation of Experimental Results for 3-Methyl-5-phenylpent-2-enoic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available experimental data for 3-methyl-5-phenylpent-2-enoic acid and its structural analogs. Due to a lack of extensive biological activity data for the parent compound, this document focuses on its synthesis and physicochemical characterization, alongside the biological activities of closely related molecules. This information can serve as a foundational resource for researchers interested in the potential applications of this chemical scaffold.
Physicochemical Characterization of this compound Isomers
The synthesis and characterization of both the (E) and (Z) isomers of this compound have been reported. The distinct stereochemistry of these isomers results in different physical and spectral properties.
| Property | (E)-3-Methyl-5-phenyl-2-pentenoic Acid | (Z)-3-Methyl-5-phenyl-2-pentenoic Acid |
| Molecular Formula | C₁₂H₁₄O₂ | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol |
| Appearance | Colourless plates[1] | Viscous pale yellow oil that crystallizes on standing[2] |
| Melting Point | 58°C[1] | 51-53°C[2] |
| UV (ethanol) λmax | 305 nm[1] | 303 nm[2] |
| ¹H-NMR (90 MHz, CDCl₃) δ (ppm) | 2.16 (3H, d, J 1.1 Hz, CH₃), 2.43 (2H, m, =C(CH₂)), 2.73 (2H, m, Ph-CH₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH)[1] | 1.88 (3H, d, J 1.3 Hz, CH₃), 2.55-2.98 (4H, m, 2xCH₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH)[2] |
| ¹³C-NMR (15 MHz, CDCl₃) δ (ppm) | 19.22 (CH₃), 34.02, 42.85 (CH₂), 115.7 (=CH); 126.2, 128.2 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1)[1] | Not available |
| EI-MS m/z (%) | 190 (M⁺, 3), 144 (10), 91 (100)[1] | 190 (M⁺, 7), 144 (9), 131 (8), 91 (100)[2] |
Experimental Protocols: Synthesis of Isomers
The synthesis of the (E) and (Z) isomers of this compound is achieved through the hydrolysis of their corresponding ethyl esters.
Synthesis of (E)-3-Methyl-5-phenyl-2-pentenoic Acid[1]
Ethyl (E)-3-methyl-5-phenyl-2-pentenoate is refluxed with sodium hydroxide in a mixture of water and methanol. Following the reaction, the mixture is cooled and washed with ether. The aqueous phase is then acidified with concentrated hydrochloric acid, leading to the precipitation of the product, which is subsequently extracted with ether.
Caption: Synthesis workflow for (E)-3-methyl-5-phenylpent-2-enoic acid.
Synthesis of (Z)-3-Methyl-5-phenyl-2-pentenoic Acid[2]
Similarly, the (Z) isomer is synthesized by refluxing ethyl (Z)-3-methyl-5-phenyl-2-pentenoate with potassium hydroxide in a water and methanol mixture. The subsequent workup involving washing with ether and acidification of the aqueous phase followed by ether extraction yields the desired product.
Caption: Synthesis workflow for (Z)-3-methyl-5-phenylpent-2-enoic acid.
Biological Activities of Structural Analogs
While direct biological data for this compound is limited, several of its structural analogs have been investigated for various therapeutic properties. These findings may provide insights into the potential bioactivity of the parent compound.
| Analog | Biological Activity | Cell Lines/Organism | Key Findings |
| Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate | Anticancer | MCF-7 (Breast), HeLa (Cervical) | Demonstrated selective cytotoxic effects.[3] |
| 3-(3-Chlorophenyl)pent-2-enoic acid | Anticancer | MCF-7 (Breast), HepG2 (Liver) | Showed cytotoxic activity with IC₅₀ values of 30 µM and 25 µM, respectively.[3] |
| 3-Methyl-2-phenylbut-2-enoic acid derivatives | Anti-inflammatory, Anticancer | Not specified | Investigated for their potential to inhibit inflammatory pathways and induce apoptosis in cancer cells.[4] |
| 3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | Lipid-lowering | 3T3-L1 adipocytes, Diet-induced obese mice | A derivative, compound 1i, showed potent triglyceride-lowering activity and reduced body and liver weight in obese mice.[5] |
| 3-Methyl-5-pyrazolone derivatives | Antibacterial, Antioxidant, Protein kinase inhibition | Various bacteria | Exhibited moderate antibacterial activity and good antioxidant potential. Some compounds also showed protein kinase inhibitory activity.[6][7] |
Potential Signaling Pathways (Hypothetical)
Based on the observed anticancer and anti-inflammatory activities of its analogs, it is plausible that this compound, if biologically active, could modulate key cellular signaling pathways. Further research would be required to validate these hypotheses.
Caption: Hypothetical signaling pathways modulated by the compound.
Conclusion
The available data provides a solid foundation for the synthesis and characterization of (E) and (Z)-3-methyl-5-phenylpent-2-enoic acid. However, there is a notable absence of published research on the biological activities of these specific isomers. The promising anticancer, anti-inflammatory, and lipid-lowering activities of structurally related compounds suggest that this compound could be a valuable scaffold for further investigation in drug discovery and development. Future studies should focus on elucidating the biological profile of the parent compound and conducting comparative analyses against its more active analogs to understand the structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Phenylpent-2-enoic acid | 55320-96-2 | Benchchem [benchchem.com]
- 4. 3-Methyl-2-phenylbut-2-enoic acid | 4412-08-2 | Benchchem [benchchem.com]
- 5. Synthesis and biological evaluation of 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives for the treatment of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
Comparative Efficacy of 3-methyl-5-phenylpent-2-enoic Acid and a Structurally Related Compound in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 3-methyl-5-phenylpent-2-enoic acid and its structural analogs against various cancer cell lines. Due to the limited availability of direct experimental data for this compound, this document leverages published data on closely related phenylpentenoic acid derivatives to provide a representative comparison and a framework for future research.
Data Presentation: Antiproliferative Activity
The following table summarizes the available in vitro efficacy data for a chlorinated derivative of the target compound, 3-(3-Chlorophenyl)pent-2-enoic acid, across three distinct human cancer cell lines. This data is presented to illustrate the potential cytotoxic effects of this class of compounds and to serve as a benchmark for future studies on this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 3-(3-Chlorophenyl)pent-2-enoic acid | MCF-7 | Breast Adenocarcinoma | ~30 |
| HepG2 | Hepatocellular Carcinoma | ~25 | |
| HeLa | Cervical Adenocarcinoma | > 50 | |
| This compound | MCF-7 | Breast Adenocarcinoma | Data Not Available |
| HepG2 | Hepatocellular Carcinoma | Data Not Available | |
| HeLa | Cervical Adenocarcinoma | Data Not Available |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher potency. Data for 3-(3-Chlorophenyl)pent-2-enoic acid is indicative of the potential activity of this structural class.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of compounds like this compound, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) are also included.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
4. MTT Assay:
-
After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation that is often dysregulated in cancer. While the direct effect of this compound on this pathway has not been elucidated, many small molecule inhibitors targeting cancer cell growth act on components of this cascade.
A potential mechanism of action via the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
The workflow for assessing the in vitro efficacy of a test compound is depicted below.
Workflow for determining the in vitro cytotoxicity of a test compound.
A Pharmacological Showdown: Unraveling the Isomeric Nuances of Nicotinic Receptor Agonists
For researchers, scientists, and drug development professionals, a detailed comparative analysis of isomeric nicotinic receptor agonists, isoanatabine and anatabine, reveals significant stereospecific differences in their interaction with nicotinic acetylcholine receptor (nAChR) subtypes. This guide synthesizes key experimental data on their binding affinities, potency, and efficacy at the prominent α4β2 and α7 nAChRs, providing a comprehensive resource for understanding their structure-activity relationships.
This comparison guide delves into the pharmacological profiles of the S- and R-enantiomers of isoanatabine, a marine toxin, and anatabine, a tobacco alkaloid. While structurally similar, these isomers exhibit distinct activities at different nAChR subtypes, highlighting the critical role of stereochemistry in drug-receptor interactions. The data presented herein is crucial for the rational design of novel therapeutics targeting nAChR-related neurological disorders.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Imax) of the isomeric agonists at α4β2 and α7 nicotinic acetylcholine receptors.
Table 1: Binding Affinities (Ki) of Isoanatabine and Anatabine Enantiomers at Rat Brain α4β2 nAChRs. [1]
| Compound | Ki (nM)[1] |
| S-Isoanatabine | 134 ± 11[1] |
| R-Isoanatabine | 155 ± 14[1] |
| S-Anatabine | 249 ± 21[2] |
| R-Anatabine | 119 ± 6[1][2] |
Binding affinities were determined using radioligand binding assays with [3H]-cytisine displacement on rat brain membrane preparations.
Table 2: Functional Activity (EC50 and Imax) of Isoanatabine and Anatabine Enantiomers at Human α4β2 nAChRs. [1]
| Compound | EC50 (µM)[1] | Imax (% ACh)[1] |
| S-Isoanatabine | 1.01 ± 0.11[1] | 78.7 ± 1.9[1] |
| R-Isoanatabine | 0.59 ± 0.05[1] | 94.1 ± 1.7[1] |
| S-Anatabine | 1.92 ± 0.25[1] | 56.5 ± 2.6[1] |
| R-Anatabine | 1.25 ± 0.11[1] | 65.2 ± 1.6[1] |
Functional activity was assessed using two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing human α4β2 nAChRs. Imax is expressed as a percentage of the maximal response to acetylcholine.
Table 3: Functional Activity (EC50 and Imax) of Isoanatabine and Anatabine Enantiomers at Human α7 nAChRs. [1]
| Compound | EC50 (µM)[1] | Imax (% ACh)[1] |
| S-Isoanatabine | 52 ± 5[1] | 83.1 ± 3.4[1] |
| R-Isoanatabine | 70 ± 11[1] | 19.3 ± 1.7[1] |
| S-Anatabine | 60 ± 5[1] | 90.2 ± 2.5[1] |
| R-Anatabine | 65 ± 5[1] | 93.4 ± 2.4[1] |
Functional activity was determined by two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing human α7 nAChRs. Imax is expressed as a percentage of the maximal response to acetylcholine.
Key Observations
-
α4β2 Receptor: Both enantiomers of isoanatabine demonstrated higher efficacy at α4β2 nAChRs compared to the anatabine enantiomers, with R-isoanatabine being the most potent and efficacious agonist.[1][3] Interestingly, while the isoanatabine enantiomers had similar binding affinities, R-anatabine's affinity was double that of S-anatabine.[1][3]
-
α7 Receptor: In contrast to their activity at α4β2 receptors, the anatabine enantiomers and S-isoanatabine were highly efficacious agonists at α7 nAChRs.[1][3] R-isoanatabine, however, acted as only a weak partial agonist at this subtype.[1][3]
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChRs
This protocol outlines the determination of binding affinities of the isomeric agonists to α4β2 nAChRs in rat brain membranes by competitive displacement of a radiolabeled ligand.[1]
-
Membrane Preparation: Whole rat brains (excluding cerebellum) are homogenized in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer. This washing step is repeated. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
Competitive Binding Assay: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand [3H]-cytisine (a high-affinity α4β2 ligand) and varying concentrations of the unlabeled test compounds (isoanatabine or anatabine enantiomers).
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method is used to measure the functional activity (potency and efficacy) of the agonists at specific nAChR subtypes expressed in Xenopus laevis oocytes.[1][4][5]
-
Oocyte Preparation and Injection: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. The oocytes are then injected with cRNA encoding the human nAChR subunits (α4 and β2, or α7). The injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -70 mV).
-
Agonist Application: The perfusion solution is switched to one containing a known concentration of the test agonist. The resulting inward current, caused by the influx of cations through the activated nAChR channels, is recorded. A range of agonist concentrations are applied to generate a concentration-response curve.
-
Data Analysis: The peak current response at each concentration is measured. The concentration-response data are then fitted to a sigmoidal dose-response equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Imax (the maximal response).
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways activated by nicotinic receptor agonists and a typical experimental workflow.
Figure 1: Simplified signaling pathway of nicotinic receptor agonists.
Figure 2: Experimental workflow for pharmacological comparison.
References
- 1. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 5. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 3-methyl-5-phenylpent-2-enoic acid for Cyclooxygenase Enzymes
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery, particularly in the development of anti-inflammatory agents, the selectivity of a compound for its intended target is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comprehensive comparison of the selectivity of 3-methyl-5-phenylpent-2-enoic acid, a compound of interest for its potential anti-inflammatory properties, against the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This analysis is based on established experimental protocols and comparative data from known COX inhibitors.
Introduction to this compound and its Putative Target
This compound belongs to the class of α,β-unsaturated carboxylic acids. Compounds with this structural motif are present in various biologically active molecules. While direct biological targets of this compound are not extensively documented in publicly available literature, its structural similarity to known anti-inflammatory drugs suggests a potential interaction with key enzymes in the inflammatory pathway. The primary targets of many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
Comparative Selectivity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Ibuprofen | 1.3 | 2.5 | 0.52 | [1] |
| Diclofenac | 0.1 | 0.01 | 10 | [1] |
| Celecoxib | 15 | 0.04 | 375 | [1] |
| Rofecoxib | >1000 | 0.018 | >55,555 | [1] |
This table is provided for comparative purposes. The selectivity of this compound would need to be determined experimentally.
Experimental Protocols for Assessing COX Selectivity
The determination of a compound's selectivity for COX-1 and COX-2 involves in vitro enzyme inhibition assays. Below are detailed methodologies for commonly employed assays.
Radiochemical COX Inhibition Assay
This assay measures the enzymatic conversion of radiolabeled arachidonic acid to prostaglandins.
Protocol:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, EDTA, and hematin as a cofactor.
-
Inhibitor Incubation: The test compound (this compound) and reference inhibitors are pre-incubated with the respective COX isoenzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [¹⁴C]-arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is terminated by the addition of an acidic solution (e.g., citric acid).
-
Product Separation: Prostaglandins are extracted using an organic solvent (e.g., ethyl acetate).
-
Quantification: The amount of radiolabeled prostaglandin produced is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorometric COX Inhibition Assay
This method detects the peroxidase activity of COX enzymes.
Protocol:
-
Reagents: The assay utilizes a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine), which fluoresces upon oxidation by the peroxidase component of the COX enzyme.
-
Assay Procedure:
-
The COX-1 or COX-2 enzyme is added to a reaction buffer containing the fluorometric probe and a heme cofactor.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. IC50 values are then determined by plotting the reaction rate against the inhibitor concentration.
LC-MS/MS-based COX Inhibition Assay
This highly sensitive and specific method directly measures the formation of prostaglandins.
Protocol:
-
Enzyme Reaction: The enzymatic reaction is carried out similarly to the radiochemical assay, but with non-radiolabeled arachidonic acid.
-
Sample Preparation: The reaction is quenched, and the prostaglandins are extracted from the reaction mixture.
-
LC-MS/MS Analysis: The extracted prostaglandins are separated by liquid chromatography and detected and quantified by tandem mass spectrometry. This allows for the specific measurement of different prostaglandin species (e.g., PGE₂, PGF₂α).
-
Data Analysis: The amount of each prostaglandin produced is quantified, and IC50 values are calculated based on the reduction in prostaglandin formation in the presence of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a general workflow for assessing the selectivity of an inhibitor.
Caption: Cyclooxygenase (COX) signaling pathway.
Caption: Workflow for assessing COX inhibitor selectivity.
Conclusion
The assessment of selectivity is a cornerstone of modern drug development. While the specific inhibitory profile of this compound against COX-1 and COX-2 remains to be experimentally determined, the established protocols outlined in this guide provide a robust framework for such an evaluation. By comparing its potential IC50 values against those of known NSAIDs, researchers can ascertain its selectivity and potential as a novel anti-inflammatory agent with an improved safety profile. Further investigation into the direct interaction of this compound with COX enzymes is warranted to fully elucidate its therapeutic potential.
References
Benchmarking 3-methyl-5-phenylpent-2-enoic acid Against Known Inhibitors of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins that regulate this process is the Inhibitor of Apoptosis (IAP) family. Among these, the X-linked inhibitor of apoptosis protein (XIAP) is a particularly potent suppressor of cell death, making it an attractive target for novel anticancer therapies.[1] While direct biological data for 3-methyl-5-phenylpent-2-enoic acid is limited, its structural class—α,β-unsaturated carboxylic acids—has been associated with anticancer properties, including the induction of apoptosis.[2] This guide presents a hypothetical benchmarking of this compound as a putative inhibitor of XIAP, comparing its projected performance against well-established XIAP inhibitors. The data presented for this compound is based on a plausible, yet hypothetical, premise to illustrate its potential as a therapeutic agent and to provide a framework for its future evaluation.
Comparative Inhibitory Activity
To provide a quantitative benchmark, we have assigned a hypothetical half-maximal inhibitory concentration (IC50) value to this compound for XIAP inhibition. This value is compared against the experimentally determined IC50 values of known XIAP inhibitors, SM-164 and Embelin.
| Compound | Target | IC50 (nM) | Notes |
| This compound | XIAP | 150 (Hypothetical) | A plausible inhibitory concentration for a novel small molecule inhibitor, positioned for further optimization. |
| SM-164 | XIAP | 1.39 | A potent, non-peptide, cell-permeable antagonist of XIAP that targets both the BIR2 and BIR3 domains.[3] |
| Embelin | XIAP | 4100 | A natural quinone and a known inhibitor of XIAP.[3][4] |
Signaling Pathway: XIAP-Mediated Inhibition of Apoptosis
The following diagram illustrates the central role of XIAP in the inhibition of apoptosis and the proposed mechanism of action for its inhibitors.
Caption: XIAP inhibits apoptosis by blocking Caspase-9 and Caspase-3/7.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the inhibitory potential of this compound against XIAP and its downstream effects on apoptosis.
XIAP Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the binding affinity of a compound to the XIAP BIR3 domain.
Principle: This competitive assay format utilizes a GST-tagged human XIAP BIR3 binding domain, an anti-GST antibody labeled with Terbium cryptate, and a biotinylated SMAC-derived peptide labeled with streptavidin-d2. When the labeled components are in proximity, FRET occurs. A test compound that binds to the XIAP BIR3 domain will displace the biotinylated peptide, leading to a decrease in the FRET signal.[5]
Workflow Diagram:
References
- 1. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 2. Small-molecule antagonists of apoptosis suppressor XIAP exhibit broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revvity.com [revvity.com]
Safety Operating Guide
Proper Disposal of 3-methyl-5-phenylpent-2-enoic Acid: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required.
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal as chemical waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Step-by-Step Disposal Protocol
The appropriate disposal method for 3-methyl-5-phenylpent-2-enoic acid depends on the quantity and concentration of the waste.
For Small Quantities (Typically < 10g or < 100mL of dilute solution <10%)
For trace amounts or very dilute, non-hazardous solutions, neutralization may be an option, but this should be performed with caution and only if permitted by local regulations.
-
Dilution: Slowly add the this compound solution to a large volume of cold water (at least a 1:10 ratio of acid to water). Never add water to the acid.
-
Neutralization: While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acid. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Drain Disposal (with approval): If your local wastewater authority permits the drain disposal of neutralized, non-hazardous organic acids, flush the neutralized solution down the sanitary sewer with a copious amount of water (at least 20 times the volume of the neutralized solution).
For Large Quantities, Concentrated Solutions, or Contaminated Waste
All significant quantities, concentrated forms, or materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect the waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated, chemically compatible waste container. Glass containers are generally preferred for organic acids.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Indicate the approximate quantity of the waste.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA). Ensure it is segregated from incompatible materials, particularly bases and strong oxidizing agents.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
Note: This data is for the (Z)-isomer of 3-methyl-2-phenylpent-2-enoic acid.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
This comprehensive guide, based on established principles of laboratory safety and chemical waste management, provides the necessary framework for the responsible disposal of this compound. Always consult your institution's specific safety and disposal protocols and, when in doubt, contact your Environmental Health and Safety department for guidance.
Personal protective equipment for handling 3-methyl-5-phenylpent-2-enoic acid
Absence of specific safety data necessitates treating 3-methyl-5-phenylpent-2-enoic acid as a substance with unknown hazards. A thorough search for the specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document. SDSs for structurally similar compounds suggest potential hazards including skin and eye irritation, and possible harm if swallowed. However, without a specific SDS, the full toxicological and reactivity profile of this compound remains unconfirmed. Therefore, it is imperative to handle this chemical with a high degree of caution, assuming it to be hazardous.
Personal Protective Equipment (PPE)
Given the unknown nature of the hazards, a conservative approach to personal protective equipment is required. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and unforeseen reactions. |
| Skin | Chemical-resistant gloves (e.g., Nitrile) and a lab coat | Prevents direct skin contact with the chemical. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |
Operational Plan
A clear and cautious operational plan is essential for the safe handling of this compound.
Pre-Handling
-
Risk Assessment : Before any procedure, conduct a thorough risk assessment. Consider the quantity of the substance being used, the nature of the experiment, and potential reaction products.
-
Information Gathering : Review any available literature on similar compounds to anticipate potential reactivity.
-
Emergency Preparedness : Ensure that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible. Have a spill kit prepared that is suitable for chemical spills.
Handling
-
Controlled Environment : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination : Use dedicated glassware and utensils. Do not eat, drink, or smoke in the laboratory.
-
Labeling : Clearly label all containers with the full chemical name, "this compound," and indicate that the hazards are not fully known.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care, following institutional and local regulations for hazardous waste.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams.
-
Containerization : Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container. The label should read "Hazardous Waste: this compound (Hazards Unknown)".
-
Professional Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Inform them that the hazards of the compound are not fully characterized.[1][2]
Workflow for Safe Handling
Caption: Workflow for the safe handling of chemicals with unknown hazards.
By adhering to these stringent safety protocols, researchers can minimize their risk when working with this compound, for which specific hazard information is not currently available.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
